Cucurbitacin BE
Description
Overview of Cucurbitacins as a Class of Natural Products
Cucurbitacins are a group of structurally complex and highly oxygenated tetracyclic triterpenoids. civilica.comresearchgate.net They are primarily recognized for their intensely bitter taste, a characteristic that can be detected by humans at exceptionally low concentrations. plantarchives.org Chemically, they are derived from the cucurbitane skeleton, a modified lanostane-type triterpene. researchgate.netwikipedia.org The diversity within the cucurbitacin family arises from variations in the oxygenation patterns and the structure of the side chain attached to the tetracyclic core. researchgate.netjhpr.ir
Origin and Distribution in the Plant Kingdom
The most well-known sources of cucurbitacins are plants belonging to the Cucurbitaceae family, which includes common species such as cucumbers, melons, pumpkins, and gourds. wikipedia.orgacs.org However, their presence is not limited to this family. Cucurbitacins and their derivatives have also been identified in a variety of other plant families, including Brassicaceae, Scrophulariaceae, and Rosaceae, among others. wikipedia.org This wide distribution across different plant lineages suggests a significant evolutionary role for these compounds.
Biological Roles in Plants
In the plant kingdom, cucurbitacins primarily function as a defense mechanism. wikipedia.org Their bitter taste and cytotoxic properties act as a powerful deterrent against herbivores, protecting the plants from being eaten. wikipedia.org This chemical defense is a crucial survival strategy, allowing these plants to thrive in diverse ecosystems. The production of these compounds is a classic example of the intricate chemical warfare that occurs in nature between plants and the animals that feed on them.
Historical Context of Cucurbitacin Research in Pharmacology
The study of cucurbitacins dates back to the 19th century, with the isolation of a crystalline bitter substance later identified as a cucurbitacin. plantarchives.org For a long time, these compounds were primarily of interest due to their toxicity. However, in the mid-20th century, scientific interest shifted towards their potential pharmacological activities. acs.org Early studies began to reveal that these bitter compounds possessed a range of biological effects, including cytotoxic and anti-inflammatory properties, paving the way for more in-depth investigations into their therapeutic potential. acs.orgnih.gov
Significance of Cucurbitacin BE within Contemporary Academic Inquiry
Among the numerous members of the cucurbitacin family, this compound, which is often a synergistic combination of Cucurbitacin B and Cucurbitacin E, has emerged as a subject of intense academic interest. Researchers are particularly focused on elucidating its mechanisms of action at the molecular level. Current research explores its potential applications in various fields of medicine, with a significant emphasis on its anti-inflammatory and anticancer properties. mdpi.comresearchgate.net The unique structural features of Cucurbitacin B and E, and their combined effects, are thought to be responsible for their potent biological activities. mdpi.comresearchgate.net
Detailed Research Findings on Cucurbitacin B and E
Cucurbitacin B is recognized as one of the most abundant and biologically active members of this class of compounds. mdpi.comnih.gov It has been shown to exhibit a wide range of pharmacological effects, including potent anti-inflammatory and anticancer activities. mdpi.comnih.govnih.gov Research has demonstrated that Cucurbitacin B can modulate various cellular signaling pathways involved in inflammation and cell growth. nih.govnih.gov For instance, it has been found to inhibit the activation of the STAT3 signaling pathway, which plays a critical role in cancer cell proliferation and survival. nih.govmdpi.com Furthermore, it can induce cell cycle arrest and apoptosis (programmed cell death) in numerous cancer cell lines. nih.gov
Cucurbitacin E also possesses significant biological properties, with a notable emphasis on its anticancer and anti-inflammatory effects. nih.govresearchgate.net Similar to Cucurbitacin B, it has been shown to inhibit key signaling pathways implicated in cancer, such as the JAK/STAT pathway. researchgate.netjhpr.ir Studies have also highlighted its ability to disrupt the cellular cytoskeleton, leading to changes in cell morphology and inhibition of cell migration. nih.gov When used in combination, Cucurbitacin B and Cucurbitacin E can exhibit synergistic effects, meaning their combined impact is greater than the sum of their individual effects. nih.gov This synergy is a key area of investigation in the development of potential therapeutic strategies.
Below is an interactive data table summarizing the key research findings on Cucurbitacin B and Cucurbitacin E.
| Feature | Cucurbitacin B | Cucurbitacin E |
| Primary Activities | Anti-inflammatory, Anticancer mdpi.comnih.gov | Anticancer, Anti-inflammatory nih.govresearchgate.net |
| Mechanism of Action | Inhibits STAT3 signaling pathway, Induces apoptosis and cell cycle arrest nih.govmdpi.com | Inhibits JAK/STAT pathway, Disrupts cytoskeleton researchgate.netjhpr.ir |
| Cellular Effects | Inhibits proliferation of cancer cells mdpi.com | Inhibits cell migration nih.gov |
| Synergistic Potential | Shows synergistic effects when combined with Cucurbitacin E nih.gov | Shows synergistic effects when combined with Cucurbitacin B nih.gov |
Structure
2D Structure
Properties
CAS No. |
100014-94-6 |
|---|---|
Molecular Formula |
C64H90O16 |
Molecular Weight |
1115.4 g/mol |
IUPAC Name |
[(E,6R)-6-[(8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate;[(E,6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H46O8.C32H44O8/c2*1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3;10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b2*13-12+/t19-,20+,21-,22+,25+,29+,30-,31+,32+;19-,21-,22+,25+,29+,30-,31+,32+/m11/s1 |
InChI Key |
TUTHJLKYUALZKH-UKUBKYPJSA-N |
SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O.CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C)O)O.CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O.CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Cucurbitacins
De Novo Biosynthesis from Precursors
The fundamental carbon skeleton of cucurbitacins is constructed de novo from simple precursors through a well-established isoprenoid pathway.
The biosynthesis of cucurbitacins originates from the mevalonate (B85504) (MVA) pathway. maxapress.commaxapress.com This metabolic route commences with the substrate acetyl-CoA. maxapress.com Through a series of enzymatic reactions, acetyl-CoA is converted into mevalonate, which is subsequently processed to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). maxapress.com One molecule of DMAPP and two molecules of IPP are condensed by farnesyl pyrophosphate synthase (FPS) to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). maxapress.commaxapress.com
Following the formation of FPP, two molecules are joined head-to-head by squalene (B77637) synthase (SQS) to produce the 30-carbon linear hydrocarbon, squalene. maxapress.commaxapress.com This molecule then undergoes epoxidation catalyzed by squalene epoxidase (SQE) to yield 2,3-oxidosqualene (B107256). maxapress.commaxapress.combiorxiv.org This cyclization precursor is a critical branching point, leading to the synthesis of various triterpenoids, including the cucurbitane skeleton. nih.gov The availability of 2,3-oxidosqualene is a key factor, and increasing its abundance can boost the production of cucurbitacins. frontiersin.orgnih.gov
The first committed step in the biosynthesis of cucurbitacins is the cyclization of 2,3-oxidosqualene. nih.govmdpi.com This crucial reaction is catalyzed by a specific type of oxidosqualene cyclase (OSC) known as cucurbitadienol (B1255190) synthase, which is encoded by the Bi (Bitter) gene. nih.govmdpi.com The enzyme facilitates a complex series of bond formations to construct the characteristic tetracyclic cucurbitane skeleton, resulting in the formation of cucurbitadienol. researchgate.netnih.govmdpi.com This compound serves as the common precursor for the synthesis of various cucurbitacins. mdpi.com In different cucurbit species, orthologous Bi genes encode the enzymes that perform this initial cyclization. For instance, CsBi in cucumber, CmBi in melon, and ClBi in watermelon all catalyze the conversion of 2,3-oxidosqualene to cucurbitadienol. maxapress.comnih.gov
After the formation of the cucurbitadienol backbone, a series of oxidative modifications are carried out by Cytochrome P450 monooxygenases (CYP450s). maxapress.comnih.gov These enzymes are responsible for introducing hydroxyl groups and other oxygenated functionalities at various positions on the triterpenoid (B12794562) skeleton, which accounts for the vast structural diversity among different cucurbitacins. maxapress.commaxapress.com The specific CYP450s involved determine which type of cucurbitacin is produced. For example, in the biosynthesis of Cucurbitacin B in melon, six specific CYP450 genes are involved, while seven are implicated in Cucurbitacin E synthesis in watermelon. maxapress.com These enzymes catalyze reactions such as hydroxylation at positions C-2, C-11, C-19, C-20, and C-25, and the formation of carbonyl groups. maxapress.comfrontiersin.orgnih.gov The combination of these modifications tailors the core skeleton into specific cucurbitacin precursors like Cucurbitacin D (a precursor to B) and Cucurbitacin I (a precursor to E). nih.gov
The final key modification in the biosynthesis of many cucurbitacins is an acetylation step. maxapress.comnih.gov This reaction is catalyzed by acyltransferases (ACT), which transfer an acetyl group, typically from acetyl-CoA, to a hydroxyl group on the cucurbitacin precursor. nih.gov This acetylation commonly occurs at the C-25 hydroxyl group. frontiersin.orgnih.gov For instance, an ACT enzyme in melon acetylates Cucurbitacin D to produce Cucurbitacin B, and in watermelon, an orthologous ACT acetylates Cucurbitacin I to yield Cucurbitacin E. nih.gov These acyltransferases can sometimes exhibit broad substrate flexibility, being capable of acylating a range of cucurbitacin precursors. nih.gov
Genetic and Transcriptomic Regulation of Biosynthesis
The biosynthesis of cucurbitacins is tightly regulated at the genetic and transcriptomic levels. The expression of the biosynthetic genes, including the Bi gene (OSC), CYP450s, and ACTs, is controlled by specific transcription factors. nih.govnih.gov In cucurbits, these genes are often found clustered together in the genome. maxapress.comnih.gov
A key family of regulators is the basic helix-loop-helix (bHLH) transcription factors. nih.gov Specific bHLH proteins have been identified that control the tissue-specific accumulation of cucurbitacins. For example, in cucumber, the transcription factor Bt (Bitter fruit) specifically activates the expression of cucurbitacin C biosynthetic genes in the fruit, while Bl (Bitter leaf) controls their expression in the leaves. nih.govnih.gov Orthologous bHLH transcription factors regulate cucurbitacin biosynthesis in a tissue-specific manner in other cucurbits as well, such as CmBt and CmBr in melon fruit and roots, respectively. maxapress.com These transcription factors act as "master switches" that can turn the entire bitter pathway on or off in specific plant organs. maxapress.com The domestication of non-bitter varieties of cucumber, melon, and watermelon has been linked to mutations in these regulatory genes, which prevent the expression of the biosynthetic pathway in the fruit. nih.gov
Data Tables
Table 1: Key Enzyme Families in Cucurbitacin Biosynthesis
| Enzyme Family | Abbreviation | Function | Stage in Pathway |
| Farnesyl Pyrophosphate Synthase | FPS | Forms Farnesyl Pyrophosphate (FPP) from IPP and DMAPP. maxapress.com | Precursor Formation |
| Squalene Synthase | SQS | Synthesizes squalene from two FPP molecules. maxapress.com | Precursor Formation |
| Squalene Epoxidase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. maxapress.com | Intermediate Formation |
| Oxidosqualene Cyclase | OSC (Bi) | Cyclizes 2,3-oxidosqualene to form the cucurbitadienol skeleton. nih.govmdpi.com | Skeleton Formation |
| Cytochrome P450 Monooxygenase | CYP450 | Performs multiple oxidative modifications (e.g., hydroxylation) on the cucurbitadienol backbone. maxapress.comnih.gov | Skeleton Tailoring |
| Acyltransferase | ACT | Transfers an acetyl group to the modified cucurbitacin skeleton. maxapress.comnih.gov | Final Modification |
Table 2: Genes Involved in the Biosynthesis of Specific Cucurbitacins
| Cucurbitacin | Plant Species | OSC Gene | Number of CYP450 Genes | ACT Gene | Regulatory Genes |
| Cucurbitacin B | Melon (Cucumis melo) | CmBi maxapress.com | 6 maxapress.com | CmACT nih.gov | CmBt, CmBr maxapress.com |
| Cucurbitacin C | Cucumber (Cucumis sativus) | CsBi maxapress.com | 8 maxapress.com | CsACT maxapress.com | CsBt, CsBl maxapress.comnih.gov |
| Cucurbitacin E | Watermelon (Citrullus lanatus) | ClBi maxapress.com | 7 maxapress.com | ClACT nih.gov | ClBt, ClBr maxapress.com |
Identification and Characterization of Biosynthesis Gene Clusters (e.g., Bi gene cluster)
The genes responsible for cucurbitacin biosynthesis are often organized into metabolic gene clusters within the plant genome. jst.go.jp This clustering facilitates the coordinated regulation of the pathway. Through comparative genomics of cucumber, melon, and watermelon, researchers have identified conserved syntenic loci that encode the metabolic genes for different cucurbitacins. nih.gov
In watermelon, the genes for CuE biosynthesis are located in a cluster on chromosome 6. nih.govresearchgate.net This cluster is syntenic to the well-characterized Bi gene cluster in cucumber (which produces Cucurbitacin C) and a similar cluster in melon (producing Cucurbitacin B). nih.govresearchgate.net The CuE biosynthesis gene cluster in watermelon includes a core set of genes essential for its production. maxapress.com
Table 1: Key Genes in the Cucurbitacin E Biosynthesis Cluster of Watermelon (Citrullus lanatus)
| Gene | Enzyme Type | Function | Chromosome Location |
| ClBi | Oxidosqualene Cyclase (OSC) | Catalyzes the initial cyclization of 2,3-oxidosqualene to cucurbitadienol. maxapress.com | 6 |
| ClCYP genes (multiple) | Cytochrome P450 monooxygenases | Perform multiple oxidation steps to tailor the cucurbitadienol core skeleton. nih.govmaxapress.com | 6 |
| ClACT | Acyltransferase | Catalyzes the final acetylation step in the formation of specific cucurbitacins. nih.govmaxapress.com | 6 |
The characterization of these genes has elucidated key structural variations among cucurbitacins C, B, and E. For instance, specific CYPs are responsible for the distinct oxygenation patterns that differentiate these molecules. nih.gov The discovery of these conserved gene clusters provides a powerful tool for understanding the evolution of metabolic diversity in the Cucurbitaceae family. nih.govmdpi.com
Transcriptional Regulation by Basic Helix-Loop-Helix (bHLH) Transcription Factors
The expression of cucurbitacin biosynthesis genes is tightly controlled at the transcriptional level by basic helix-loop-helix (bHLH) transcription factors. nih.govmaxapress.com These regulatory proteins bind to specific sequences in the promoters of the biosynthetic genes, activating their expression in a tissue-specific manner. maxapress.commaxapress.com
In watermelon, two key bHLH transcription factors have been identified:
ClBt (Bitter fruit): Regulates the synthesis of CuE specifically in the fruit. nih.govmaxapress.com
ClBr (Bitter root): Regulates CuE synthesis in the roots. nih.govmaxapress.com
Experimental evidence has confirmed their roles; for example, transient expression of ClBt or ClBr in the cotyledons of non-bitter watermelon was shown to activate the transcription of the ClBi gene and induce the biosynthesis of CuE. nih.gov This demonstrates that these bHLH factors act as master switches for cucurbitacin production in different plant organs. nih.govmaxapress.com Further research has identified a novel bHLH gene, Brp, which is also implicated in the regulation of cucurbitacin biosynthesis in the roots of cucurbit crops. nih.gov The discovery of these transcription factors has been crucial in understanding the genetic basis for the loss of bitterness in domesticated cucurbits, a key agronomic trait. nih.gov
Gene Expression Profiles During Plant Development and Under Stress Conditions
The expression of CuE biosynthetic genes correlates directly with the accumulation of the compound in different tissues and at various developmental stages. In wild, bitter varieties of watermelon, the genes within the Bi cluster, along with their regulatory bHLH transcription factors, are highly expressed in the roots and fruit. nih.gov Conversely, in domesticated, non-bitter cultivars, the expression of these genes is significantly downregulated or absent in the fruit, which corresponds to the lack of bitterness. jst.go.jp
During fruit development in bitter melon varieties, the expression levels of cucurbitacin biosynthesis genes can change, leading to varying levels of bitterness as the fruit matures. jst.go.jp Typically, the expression is highest in the early stages of fruit development. jst.go.jp
Furthermore, gene expression is strongly influenced by external stimuli. Abiotic stresses are known to activate the expression of cucurbitacin biosynthesis genes, leading to an accumulation of these defensive compounds. frontiersin.org This stress-induced expression is a key component of the plant's defense mechanism. maxapress.com
Environmental and Abiotic Stress Influences on Biosynthesis
The production of cucurbitacins is not static but is dynamically regulated in response to environmental challenges. Plants often increase the synthesis of these secondary metabolites as a defense mechanism against various stresses. maxapress.comsxu.edu.cn
Drought Stress Responses
Drought is a significant abiotic stress that has been shown to induce cucurbitacin biosynthesis. researchgate.net Studies on various cucurbits have demonstrated that water deficit conditions lead to the upregulation of key biosynthetic genes, including Bi and its regulatory transcription factor Bt. mdpi.comnih.gov This response increases the concentration of cucurbitacins in the plant tissues. For instance, cucumbers subjected to drought stress were found to contain double the amount of cucurbitacins compared to non-stressed plants. nih.gov While one study on bottle gourd did not detect Cucurbitacin E, it did show a significant increase in Cucurbitacins B and I under drought conditions, suggesting a general mechanism of stress-induced cucurbitacin accumulation. mdpi.comnih.govdntb.gov.ua This accumulation may play a role in enhancing the plant's tolerance to oxidative stress caused by drought. mdpi.com
Cold Stress Responses
Low-temperature stress is another environmental factor known to trigger cucurbitacin synthesis. sxu.edu.cn Research on cucumber has shown that exposure to cold temperatures (e.g., 4°C) leads to an increase in the content of Cucurbitacin C. sxu.edu.cnnih.gov This increase is preceded by the upregulated expression of CuC synthetase-encoding genes. sxu.edu.cn The response is mediated by signaling molecules such as hydrogen sulfide (B99878) (H₂S), which can modify bHLH transcription factors, enhancing their ability to bind to the promoters of biosynthetic genes. sxu.edu.cnnih.gov While this research focused on Cucurbitacin C in cucumber, it highlights a conserved mechanism in cucurbits where cold stress can enhance the production of these defensive compounds. researchgate.net
Abscisic Acid (ABA) Induction of Biosynthesis Genes
The plant hormone Abscisic Acid (ABA) is a central regulator of plant responses to abiotic stress, including drought and cold. acs.org ABA has been shown to directly induce the expression of genes involved in cucurbitacin biosynthesis. frontiersin.org
Table 2: Effect of ABA on Cucurbitacin Biosynthesis Gene Expression
| Plant Species | Treatment | Affected Genes | Observed Effect | Reference |
| Cucumber (Cucumis sativus) | Exogenous ABA, Drought | Bi, ACT, CYP450s | Upregulation of gene expression. | frontiersin.orgacs.org |
| Luffa (Luffa acutangula) | Exogenous ABA, Drought | LaBi, LaACT, LaCYP450s | Upregulation of gene expression. | frontiersin.org |
The promoters of key biosynthesis genes, such as Bi, contain ABA-response elements (ABREs). frontiersin.org Transcription factors like ABA-response element binding factor 1 (AREB1) can bind to these elements, thereby activating gene expression in response to increased ABA levels during stress. frontiersin.org This demonstrates a clear molecular link between stress perception, ABA signaling, and the activation of the cucurbitacin defense pathway. frontiersin.orgacs.org
Advanced Synthetic Methodologies and Derivative Development
Semi-Synthesis Strategies for Cucurbitacin B and E Derivatives
Semi-synthesis, which involves the chemical modification of the naturally abundant cucurbitacin scaffold, is a primary approach for generating novel analogues. u-picardie.fr This strategy allows for the exploration of structure-activity relationships (SAR) by altering specific functional groups on the molecule.
Researchers have focused on modifying several key positions on the Cucurbitacin B molecule, particularly the hydroxyl groups at C2 and C16, and the acetoxy group at C25, to improve efficacy and reduce toxicity. researchgate.netresearchgate.net
Modifications at the C2 and C16 positions have been explored to enhance antitumor activity while decreasing toxicity against normal cells. For instance, the synthesis of 2-OH- and 16-OH-modified Cucurbitacin B derivatives has yielded compounds with significantly improved therapeutic windows. researchgate.net One such derivative, designated A11, demonstrated approximately 10-fold greater potency against A549 lung cancer cells compared to the parent Cucurbitacin B, while also showing about 10-fold less cytotoxicity towards normal L02 cells. researchgate.net
The C25 acetoxy group has also been a target for modification to improve stability and pharmacokinetic properties. researchgate.net Palladium-catalyzed coupling reactions have been successfully employed to introduce a variety of substituents at this position without the need for protecting groups. This approach has expanded the chemical diversity of Cucurbitacin B derivatives. In one study, a series of C25-modified compounds were synthesized and evaluated for their cytotoxic activity against A549 cells. Compound 87 from this series exhibited an IC50 value of 6.8 nM, making it twice as potent as the parent Cucurbitacin B. researchgate.net
| Compound | Target Cells | IC50 Value | Comparison to Cucurbitacin B |
| Derivative A11 | A549 (lung cancer) | 0.009 µM | ~10-fold more potent |
| Compound 87 | A549 (lung cancer) | 6.8 nM | 2-fold more potent |
This table summarizes the enhanced cytotoxic activity of specific semi-synthetic derivatives of Cucurbitacin B compared to the parent compound.
A significant limitation of Cucurbitacin B is its high cytotoxicity towards both cancerous and normal cells, which narrows its therapeutic window. nih.govacs.orgmdpi.com To address this, bioreductive prodrugs have been designed. These prodrugs are inactive forms of the drug that are selectively activated in the hypoxic environment characteristic of solid tumors, which have higher levels of reductase enzymes. nih.govnottingham.ac.uk
Several bioreductive prodrugs of Cucurbitacin B have been synthesized and evaluated. nih.govacs.org These prodrugs were designed to be cleaved and release the active Cucurbitacin B within the cancer tissue. nih.gov In vitro and in vivo experiments showed that these prodrugs significantly reduced toxicity to noncancerous cells while maintaining potent anticancer effects. For example, one prodrug was found to be 310-fold less toxic to noncancerous cells than the parent Cucurbitacin B. nih.govacs.orgnottingham.ac.uk LC-MS analysis confirmed that the prodrug efficiently released the parent compound in reductase-overexpressing MCF-7 breast cancer cells. nih.govacs.org
Total Synthesis Approaches to the Cucurbitane Core
While semi-synthesis is a valuable tool, total synthesis provides a route to create the complex cucurbitane skeleton from simple, readily available starting materials. This approach allows for the creation of analogues that are not accessible through modification of the natural product. To date, a total synthesis of Cucurbitacin B itself has not been reported. nih.gov However, a significant breakthrough was the first asymmetric de novo synthesis of a cucurbitane natural product, octanorcucurbitacin B. acs.orgnih.gov
This synthetic strategy diverged from the biosynthetic hypothesis, which involves the rearrangement of a lanostane (B1242432) skeleton. acs.org Instead, it provided direct access to the cucurbitane core. The synthesis commenced with a simple chiral enyne and proceeded through a sequence of reactions including an annulative cross-coupling and an intramolecular Heck reaction to construct a polyunsaturated tetracycle containing the key C9 and C13 quaternary centers. nih.gov This intermediate was then converted to octanorcucurbitacin B in 12 steps. nih.gov This work provides a foundational methodology that could be adapted for the total synthesis of other cucurbitacins, including Cucurbitacin B and E. nih.gov
Conjugation Strategies for Enhanced Selectivity and Delivery
To overcome issues of poor pharmacokinetics and systemic toxicity, researchers have developed conjugation strategies to selectively deliver cucurbitacins to cancer cells. tandfonline.comnih.gov
Many cancer cells overexpress integrin receptors, such as αvβ3. The cyclic pentapeptide c(RGDyK) is a potent ligand for these integrins. tandfonline.comresearchgate.netnih.gov By conjugating cucurbitacins to c(RGDyK), the resulting molecule can be selectively targeted to tumors. tandfonline.comnih.gov
Studies have focused on developing c(RGDyK)–cucurbitacin conjugates for the targeted delivery of these cytotoxic agents. tandfonline.comuoa.gr These conjugates have been shown to maintain a high affinity for αvβ3 integrin receptors. tandfonline.comnih.gov The cytotoxic activity of these conjugates was evaluated against various cancer cell lines. They exhibited a cytotoxic effect against integrin-overexpressing cells like MCF-7 (breast cancer) and A549 (lung cancer). tandfonline.comnih.govuoa.gr In one instance, a conjugate of Cucurbitacin D linked to c(RGDyK) via a PEG linker was found to be approximately three times more active than the free drug in MCF-7 cells. tandfonline.comnih.govresearchgate.net
| Conjugate | Target Receptor | Target Cells | Observed Effect |
| c(RGDyK)–Cucurbitacin D | αvβ3 Integrin | MCF-7, A549 | Cytotoxic effect; ~3x more active than free drug in MCF-7 |
| c(RGDyK)–Cucurbitacin Conjugates | αvβ3 Integrin | MCF-7, A549 | Selective cytotoxic effect on integrin-overexpressing cells |
This table highlights the characteristics and enhanced activity of c(RGDyK)-cucurbitacin conjugates designed for targeted cancer therapy.
Cucurbitacins are poorly soluble in water, which complicates their formulation and delivery. nih.govnih.gov Polymeric micelles offer a promising solution to this challenge. These nanostructures are formed by the self-assembly of amphiphilic block copolymers in an aqueous solution, creating a hydrophobic core that can encapsulate poorly soluble drugs and a hydrophilic shell that improves stability in biological fluids. mdpi.comsci-hub.boxuu.nl
Poly(ethylene oxide)-block-poly(ε-caprolactone) (PEO-b-PCL) and poly(ethylene oxide)-block-poly(α-benzyl carboxylate ε-caprolactone) (PEO-b-PBCL) micelles have been evaluated for the solubilization and delivery of Cucurbitacin B and I. nih.gov Encapsulation within these micelles, which were less than 90 nm in diameter, significantly increased the aqueous solubility of the cucurbitacins from less than 0.05 mg/mL to as high as 0.68 mg/mL. nih.gov The anticancer activity of the micellar-formulated cucurbitacins was comparable to that of the free drugs in vitro. Importantly, in vivo studies showed that PEO-b-PBCL micellar Cucurbitacin I provided comparable anticancer effects to the free drug while limiting drug levels in the serum and maintaining high concentrations within the tumor following intratumoral administration. nih.gov These polymeric micellar systems serve as effective vehicles for delivering cucurbitacins. nih.govresearchgate.net
Nanomicelle Formulations for Enhanced Cellular Uptake and Transport
The inherent hydrophobicity of cucurbitacins, such as Cucurbitacin B, presents a significant challenge to their bioavailability and therapeutic efficacy. mdpi.com Nanomicelle formulations have emerged as a promising strategy to overcome this limitation. These self-assembling nanosystems feature a hydrophobic core that can encapsulate lipophilic drugs and a hydrophilic shell that enhances aqueous solubility and stability. mdpi.com This structure facilitates improved transport across cellular membranes, leading to enhanced intracellular drug concentrations.
Research into mixed nanomicelles has demonstrated a significant improvement in the cellular uptake and transport of Cucurbitacin B. tandfonline.comresearchgate.net One such study focused on the development of collagen peptide-modified mixed nanomicelles (MMs-CPs) for the oral delivery of Cucurbitacin B (CuB). tandfonline.com These nanomicelles were formulated using a film dispersion method with Labrasol and Kolliphor HS 15 as key components, which are known to act as drug solubilizers and absorption enhancers. tandfonline.com
The in vitro studies on these Cucurbitacin B-loaded nanomicelles revealed a substantial increase in cellular internalization. tandfonline.comresearchgate.net When tested on Caco-2 cells, the quantity of collagen peptide-modified micelles taken up by the cells was 3.74 times greater than that of unmodified micelles. tandfonline.comresearchgate.net This enhanced uptake is attributed to the surface modification with collagen peptides, which is believed to facilitate transport. tandfonline.com The mechanism of uptake was found to be an energy-dependent process involving both clathrin- and caveolin-mediated endocytosis. tandfonline.comresearchgate.net
Furthermore, the transport of Cucurbitacin B across the Caco-2 cell monolayer was significantly improved with the nanomicelle formulation. The cumulative transportation flux from the apical to the basolateral side was 2.81 times greater for the modified nanomicelles compared to the unmodified ones. tandfonline.comresearchgate.net In vivo studies in rats corroborated these findings, showing that the relative bioavailability of Cucurbitacin B in the modified nanomicelle formulation was increased by 3.43 times compared to the free compound. tandfonline.comresearchgate.net
Table 1: Physicochemical Properties of Cucurbitacin B-Loaded Nanomicelles
| Property | Measurement |
| Preparation Method | Film dispersion tandfonline.com |
| Core Components | Cucurbitacin B and soybean phospholipid (1:5 ratio) tandfonline.com |
| Shell Components | Labrasol and Kolliphor HS 15 (7:3 ratio) tandfonline.com |
| Surface Modifier | Collagen peptides tandfonline.com |
Table 2: In Vitro Performance of Cucurbitacin B Nanomicelles in Caco-2 Cells
| Parameter | Result |
| Cellular Uptake Enhancement (Modified vs. Unmodified Micelles) | 3.74-fold increase tandfonline.comresearchgate.net |
| Cumulative Transportation Flux (AP-BL) Enhancement (Modified vs. Unmodified Micelles) | 2.81-fold increase tandfonline.comresearchgate.net |
| Uptake Mechanism | Energy-dependent, clathrin- and caveolin-mediated endocytosis tandfonline.comresearchgate.net |
Table 3: In Vivo Bioavailability of Cucurbitacin B Nanomicelles in Rats
| Formulation | Relative Bioavailability Increase |
| Modified Nanomicelles vs. Free Cucurbitacin B | 3.43-fold increase tandfonline.comresearchgate.net |
| Modified Nanomicelles vs. Unmodified Nanomicelles | 2.14-fold increase tandfonline.com |
Structure Activity Relationship Sar Studies of Cucurbitacins
Elucidation of Structural Determinants for Biological Activities
Research into the SAR of cucurbitacins has identified specific functional groups and their positions on the triterpenoid (B12794562) skeleton that are pivotal for their bioactivity.
Studies investigating the impact of structural modifications on antiproliferative activity have indicated that the introduction of substituents with reduced steric hindrance can enhance these effects. For instance, modifications at certain positions, such as the meta-position of a phenyl group, have been shown to improve antiproliferative potency. While specific data on Cucurbitacin BE's direct modification in this context is limited in the provided search results, the general principle highlights the importance of steric factors in modulating activity. Research on derivatives of cucurbitacin B, for example, has shown that modifications leading to reduced steric hindrance can result in compounds with significantly enhanced cytotoxicity against cancer cell lines like A549 nih.govresearchgate.netresearchgate.net.
The JAK/STAT signaling pathway plays a critical role in cell proliferation, survival, and immune responses, and its dysregulation is implicated in various cancers. Cucurbitacins have demonstrated the ability to modulate this pathway, particularly JAK2 and STAT3 nih.govacademicjournals.orgnih.govresearchgate.netarabjchem.orgjhpr.ir. SAR studies have pinpointed specific functional groups responsible for this modulation.
Crucially, the conversion of the C3 carbonyl group in cucurbitacins to a hydroxyl group leads to a loss of anti-JAK2 activity. Conversely, the addition of a hydroxyl group at the C11 position results in the loss of anti-STAT3 activity nih.govacademicjournals.orgnih.govbbrc.in. This suggests that the presence of the carbonyl at C3 and the absence of a hydroxyl at C11 are important for JAK2 inhibition, while the presence of a hydroxyl at C11 is detrimental to STAT3 inhibition. This compound, possessing a C3 carbonyl and a C11 hydroxyl group, would therefore be expected to exhibit a specific profile of JAK2/STAT3 inhibition based on these findings.
Comparative Analysis of this compound with Other Cucurbitacins and Derivatives (e.g., A, D, I, Q)
Comparative SAR studies involving various cucurbitacins have provided a clearer picture of how structural differences influence biological outcomes. This compound shares structural similarities with other prominent cucurbitacins like A, D, I, and Q, differing primarily in the oxidation patterns and functional group placements on their tetracyclic triterpenoid core.
Studies have shown that different cucurbitacins exhibit distinct activities regarding JAK/STAT pathway modulation:
Cucurbitacin Q: Selectively inhibits STAT3 activation without affecting JAK2 nih.govacademicjournals.orgnih.govresearchgate.net.
Cucurbitacin A: Inhibits JAK2 but not STAT3 activation nih.govacademicjournals.orgnih.gov.
Cucurbitacins B, E, and I: Inhibit the activation of both JAK2 and STAT3 nih.govacademicjournals.orgnih.govresearchgate.net.
While this compound is not explicitly detailed in all comparative studies found, its structural characteristics place it within this spectrum. For instance, Cucurbitacin E, which is structurally related to BE, also inhibits both JAK2 and STAT3 pathways nih.govnih.govresearchgate.net. The precise role of this compound in this context, particularly its specific IC50 values for JAK2/STAT3 inhibition compared to its analogues, would require more direct comparative experimental data. However, based on the general findings, this compound is likely to exhibit inhibitory effects on both JAK2 and STAT3, similar to Cucurbitacin B and E, due to shared structural motifs.
Table 1: Comparative JAK2/STAT3 Inhibition Profiles of Selected Cucurbitacins
| Cucurbitacin | JAK2 Inhibition | STAT3 Inhibition | Primary Reference |
| A | Yes | No | nih.govacademicjournals.orgnih.gov |
| B | Yes | Yes | nih.govacademicjournals.orgnih.govresearchgate.net |
| E | Yes | Yes | nih.govnih.govacademicjournals.orgnih.govresearchgate.netresearchgate.net |
| I | Yes | Yes | nih.govacademicjournals.orgnih.govresearchgate.net |
| Q | No | Yes | nih.govacademicjournals.orgnih.govresearchgate.net |
| BE | Likely Yes | Likely Yes | Inferred |
Note: The profile for this compound is inferred based on its structural similarity to Cucurbitacins B and E, which are known to inhibit both JAK2 and STAT3.
The differential inhibition patterns observed among cucurbitacins underscore the subtle yet significant impact of structural variations on their biological targets. For example, Cucurbitacin Q's selective inhibition of STAT3, without affecting JAK2, leads to more potent apoptosis in tumors with constitutively activated STAT3, suggesting that STAT3 inhibition is a key driver of its antitumor efficacy nih.govacademicjournals.orgnih.gov. This highlights the importance of precise structural understanding for optimizing therapeutic strategies.
Compound List:
Cucurbitacin A
Cucurbitacin B
this compound
Cucurbitacin C
Cucurbitacin D
Cucurbitacin E
Cucurbitacin F
Cucurbitacin G
Cucurbitacin H
Cucurbitacin I
Cucurbitacin J
Cucurbitacin K
Cucurbitacin L
Cucurbitacin O
Cucurbitacin P
Cucurbitacin Q
Cucurbitacin R
Cucurbitacin S
Cucurbitacin T
28/29 Norcucurbitacins
Molecular Mechanisms and Cellular Pathways
Signal Transduction Modulation
Cucurbitacin B exerts its biological effects by intervening in critical intracellular signaling cascades that regulate cell growth, proliferation, and survival. Its ability to modulate these pathways, particularly the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) and the Mitogen-Activated Protein Kinase (MAPK) pathways, is central to its mechanism of action in various cell types. nih.govnih.gov
A primary mechanism of Cucurbitacin B is the profound inhibition of the JAK/STAT signaling pathway. aacrjournals.orgnih.gov This pathway is crucial for transducing signals from cytokines and growth factors, and its constitutive activation is a hallmark of many cancers, playing a significant role in tumorigenesis. nih.govaacrjournals.orgjcancer.org Cucurbitacin B has been shown to effectively block this pathway in a variety of cancer cells, including pancreatic, osteosarcoma, and prostate cancer cells. nih.govaacrjournals.orgmdpi.com This inhibition leads to significant cellular responses, including cell cycle arrest and apoptosis. aacrjournals.orgjcancer.orgjcancer.org
Cucurbitacin B directly targets the activation of STAT3, a key transcription factor frequently overactive in cancer. nih.govresearchgate.net The activation of STAT3 is dependent on its phosphorylation at the tyrosine 705 (Tyr-705) residue. mdpi.compor-journal.com Research demonstrates that Cucurbitacin B effectively inhibits this critical phosphorylation step. mdpi.comresearchgate.netnih.gov For instance, in gastric cancer cells, Cucurbitacin B treatment leads to a decrease in the phosphorylation of TYR-705 in STAT3. mdpi.com Similarly, in non-small cell lung cancer cells and osteosarcoma cells, the compound markedly downregulates the level of phosphorylated STAT3 in a dose-dependent manner. nih.govnih.gov This inhibition of phosphorylation prevents STAT3 dimerization, its translocation to the nucleus, and subsequent binding to DNA, thereby blocking the transcription of its target genes.
The inhibition of STAT3 activation by Cucurbitacin B leads to the subsequent downregulation of genes that STAT3 normally promotes. researchgate.netresearchgate.net Many of these genes are critical for cell survival and proliferation. nih.gov Specifically, Cucurbitacin B treatment has been shown to decrease the expression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 and Bcl-xL. nih.govnih.gov The reduced levels of these proteins are consistent with the observed decrease in STAT3 activity. nih.gov By repressing the expression of these key survival proteins, Cucurbitacin B shifts the cellular balance towards apoptosis. nih.govnih.gov
| Cell Line | Key Protein Target | Effect of Cucurbitacin B | Downstream Consequence | Reference |
|---|---|---|---|---|
| Pancreatic Cancer (Panc-1) | JAK2, STAT3, STAT5 | Inhibition of activation/phosphorylation | G2-M phase arrest, Apoptosis | aacrjournals.org |
| Osteosarcoma (U-2 OS) | JAK2, STAT3 | Downregulation of phosphorylation | Reduced Bcl-2 and Bcl-xL expression, Apoptosis | nih.gov |
| Gastric Cancer (SGC7901, etc.) | STAT3 (Tyr-705) | Decreased phosphorylation | Inhibition of growth and invasion, Apoptosis | mdpi.com |
| Leukemia (K562) | STAT3 | Inhibition of activation | G2/M phase arrest, Apoptosis | nih.gov |
| Non-Small Cell Lung Cancer (H358) | STAT3 | Inhibition of phosphorylation | Induction of ferroptosis | nih.gov |
In addition to the JAK/STAT pathway, Cucurbitacin B also dysregulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. nih.govnih.govnih.gov This pathway is another critical regulator of cellular processes including proliferation, differentiation, and apoptosis. nih.gov The inhibitory effects of Cucurbitacin B on the MAPK pathway have been observed in various cancer models, such as leukemia and osteosarcoma, highlighting its multi-targeted nature. nih.govnih.govnih.gov
A key branch of the MAPK pathway involves the sequential activation of Raf, MEK, and ERK kinases. nih.govbiorxiv.org Research has specifically demonstrated that Cucurbitacin B inhibits the Raf/MEK/ERK pathway. nih.govcapes.gov.br In the K562 leukemia cell line, Western blotting analysis revealed that Cucurbitacin B treatment leads to the inhibition of this signaling cascade, which contributes to its anti-proliferative and apoptotic effects. nih.govcapes.gov.br This action further underscores the compound's ability to interfere with major signaling networks that drive cancer cell growth.
| Cell Line | Pathway Targeted | Observed Effect | Reference |
|---|---|---|---|
| Leukemia (K562) | Raf/MEK/ERK | Inhibition of the pathway | nih.gov |
| Osteosarcoma (U-2 OS) | MAPK | Effective inhibition of signaling | nih.gov |
| Neuroblastoma (SH-SY5Y) | MAPK | Inhibition of the pathway | nih.gov |
Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Modulation
Cucurbitacin B and Cucurbitacin E have been shown to modulate the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade that regulates cell proliferation, growth, and survival.
Cucurbitacin B has demonstrated inhibitory effects on the PI3K/Akt/mTOR pathway in various cancer models. Studies have shown that Cucurbitacin B can decrease the expression levels of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR). nih.gov This inhibition has been observed in human tongue squamous cancer cells, where it leads to cell cycle arrest in the G2 phase and apoptosis. nih.gov In non-small cell lung cancer (NSCLC) cells, Cucurbitacin B was found to inhibit the PI3K/Akt/mTOR pathway, which was associated with the suppression of TGF-β1-induced epithelial-mesenchymal transition (EMT). nih.govresearchgate.net Furthermore, in cholangiocarcinoma cells, Cucurbitacin B suppressed the activation of focal adhesion kinase (FAK), leading to the inhibition of its downstream targets, including the PI3K/PDK1/AKT pathway. mdpi.com
Cucurbitacin E also exerts its anti-cancer effects in part through the attenuation of the PI3K/Akt/mTOR signaling pathway. nih.gov In osteosarcoma cells, Cucurbitacin E treatment resulted in decreased protein expression of p-Akt, p-p70S6K, and p-mTOR. nih.gov Similarly, in human intestinal epithelial cells, Cucurbitacin E was found to inhibit the phosphorylation of Akt and mTOR, suggesting that the PI3K/Akt/mTOR pathway may mediate its role in promoting apoptosis and autophagy. nih.gov The inhibitory effect of Cucurbitacin E on this pathway has also been observed in gastric cancer, where it was shown to suppress Akt activation. elsevierpure.com
The table below summarizes the effects of Cucurbitacin B and E on key proteins in the PI3K/Akt/mTOR pathway across different cell lines.
| Compound | Cell Line | Effect on p-PI3K | Effect on p-Akt | Effect on p-mTOR | Reference |
| Cucurbitacin B | Human tongue squamous cancer cells | Decreased | Decreased | Decreased | nih.gov |
| Cucurbitacin B | A549 (NSCLC) | Decreased | Decreased | Decreased | nih.gov |
| Cucurbitacin E | MG63, U2OS (Osteosarcoma) | Not specified | Decreased | Decreased | nih.gov |
| Cucurbitacin E | Caco-2 (Intestinal epithelial) | Not specified | Decreased | Decreased | nih.gov |
A key mechanism by which Cucurbitacin B inhibits AKT signaling is through the upregulation of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). PTEN is a natural antagonist of the PI3K pathway, and its upregulation leads to the dephosphorylation of PIP3, thereby inhibiting the activation of Akt.
In neuroblastoma cells, Cucurbitacin B was found to inhibit AKT signaling activation through the upregulation of PTEN. nih.govresearchgate.net The study demonstrated that the anti-proliferative effects of Cucurbitacin B were attenuated when PTEN expression was silenced, confirming the crucial role of PTEN in mediating the inhibitory action of Cucurbitacin B on the AKT pathway. nih.govresearchgate.net Research in hepatocellular carcinoma cells also indicated that Cucurbitacin B increased the expression of phosphorylated PTEN (p-PTEN), which is a marker of its activation. kisti.re.kr This activation of PTEN contributes to the negative regulation of the PI3K/AKT pathway, leading to the inactivation of AKT and mTOR signaling. kisti.re.kr
| Compound | Cell Line | Effect on PTEN Expression/Activity | Consequence on AKT Signaling | Reference |
| Cucurbitacin B | SH-SY5Y (Neuroblastoma) | Upregulation | Inhibition | nih.govresearchgate.net |
| Cucurbitacin B | BEL-7402 (Hepatocellular Carcinoma) | Increased p-PTEN (Activation) | Inactivation | kisti.re.kr |
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Interference
Cucurbitacin E has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.
Cucurbitacin E has been shown to interfere with the activation and subsequent nuclear translocation of the NF-κB p65 subunit. In human synoviocyte MH7A cells stimulated with TNF-α, Cucurbitacin E inhibited the phosphorylation of NF-κB p65 and its translocation to the nucleus in a dose- and time-dependent manner. nih.gov This inhibition of nuclear translocation is a critical step in preventing NF-κB from binding to its target genes and initiating the transcription of pro-inflammatory and pro-survival proteins. nih.gov
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Cucurbitacin E was also found to suppress the nuclear translocation of NF-κB. nih.gov This action was linked to a decrease in the production of the pro-inflammatory cytokines TNF-α and IL-1β, further highlighting the anti-inflammatory properties of Cucurbitacin E mediated through NF-κB inhibition. nih.gov
The activation of NF-κB is tightly regulated by its inhibitory protein, IκBα. In an unstimulated state, IκBα binds to NF-κB in the cytoplasm, preventing its nuclear translocation. The degradation of IκBα is a prerequisite for NF-κB activation.
Research has shown that Cucurbitacin E inhibits the TNF-α-induced phosphorylation and subsequent degradation of IκBα in human synoviocyte MH7A cells. nih.gov By preventing the degradation of IκBα, Cucurbitacin E effectively promotes the accumulation of this inhibitory protein in the cytoplasm, thereby sequestering NF-κB and preventing its activation.
Wnt Signaling Pathway Inhibition
Cucurbitacin B has been demonstrated to inhibit the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers, including breast and non-small cell lung cancer.
In breast cancer cells, Cucurbitacin B treatment led to a reduction in the expression of key Wnt-associated signaling molecules, including β-catenin, cyclin D1, and c-Myc. nih.govelsevierpure.com A crucial aspect of this inhibition is the reduced translocation of β-catenin to the nucleus. nih.govnih.gov Cucurbitacin B was found to inhibit the nuclear translocation of both β-catenin and galectin-3, a protein that facilitates β-catenin's nuclear import. nih.govnih.gov This prevents β-catenin from forming a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and activating the transcription of Wnt target genes. nih.gov
Similarly, in non-small cell lung cancer (NSCLC) cells, Cucurbitacin B was shown to downregulate the Wnt/β-catenin signaling axis. researchgate.net This was evidenced by a dose-dependent decrease in the cellular expression of β-catenin in A549 cells following treatment with Cucurbitacin B. researchgate.net The inhibition of this pathway was linked to the suppression of the metastatic and stem-like properties of NSCLC cells. researchgate.net
| Compound | Cell Line | Key Effects on Wnt Pathway | Reference |
| Cucurbitacin B | SKBR-3, MCF-7 (Breast Cancer) | Decreased β-catenin, cyclin D1, c-Myc; Inhibited nuclear translocation of β-catenin and galectin-3 | nih.govelsevierpure.comnih.gov |
| Cucurbitacin B | A549, H1299, H23 (NSCLC) | Downregulated Wnt/β-catenin signaling; Decreased β-catenin expression | researchgate.net |
ErbB, Human Epidermal Growth Factor Receptor 2 (HER2), and Integrin Signaling Modulation
Cucurbitacin B has been shown to modulate the signaling of the ErbB family of receptors, particularly HER2, and integrins, which are crucial in breast cancer progression.
In various breast cancer cell lines, Cucurbitacin B treatment significantly reduced the expression of both HER2 and Epidermal Growth Factor Receptor (EGFR). nih.gov This compound was also found to inhibit the phosphorylation of EGFR in SKBR3 cells. nih.gov
Furthermore, Cucurbitacin B demonstrated significant inhibitory effects on integrin signaling. nih.gov It specifically inhibited the expression of integrin α6 (ITGA6) and integrin β4 (ITGB4), which are often overexpressed in breast cancer. nih.gov Interestingly, Cucurbitacin B also induced the expression of integrin β1 (ITGB1) and integrin β3 (ITGB3), which are known to be involved in integrin-mediated cell death. nih.gov A key finding was that Cucurbitacin B inhibited the TGFβ-mediated association of HER2 with ITGA6, suggesting a disruption of the crosstalk between these two important signaling pathways. nih.govnih.gov
Cell Cycle Regulation and Apoptosis Induction
A primary cellular outcome of the molecular actions of Cucurbitacin B is the arrest of the cell cycle. The most consistently reported effect is a robust arrest at the G2/M phase transition. researchgate.netnih.govnih.gov This G2/M arrest has been observed in a variety of cancer cell types, including colon cancer and multiple myeloma. researchgate.netnih.gov In some cellular contexts, such as in cisplatin-resistant A549/DDP cells, Cucurbitacin B has also been shown to induce cell cycle arrest at the G0/G1 phases. mdpi.comresearchgate.net
The mechanism underlying Cucurbitacin B-induced cell cycle arrest involves the modulation of key regulatory proteins, namely cyclins and cyclin-dependent kinases (CDKs). Its effect on G2/M arrest is linked to the downregulation of the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis. mdpi.comnih.gov For its activity in the G1 phase, research has shown that Cucurbitacin B can inhibit the expression of G1-phase regulators, including Cyclin D1, Cyclin E1, CDK2, and CDK4. mdpi.comresearchgate.netnih.gov
| Cell Cycle Phase | Modulated Proteins | Effect of Cucurbitacin B |
| G1/S | Cyclin D1, Cyclin E1 | Downregulation |
| CDK2, CDK4 | Downregulation | |
| G2/M | Cyclin B1 | Downregulation |
| CDK1 | Downregulation |
Apoptotic Pathway Activation
Cucurbitacin B is a potent inducer of apoptosis, a primary mechanism behind its biological activities. It initiates apoptosis through the intrinsic, or mitochondrial, pathway, which involves a cascade of molecular events culminating in the activation of effector caspases and the systematic dismantling of the cell.
A central feature of apoptosis is the activation of a family of cysteine proteases known as caspases. Cucurbitacin B treatment leads to the robust activation of both initiator and effector caspases in various cell types. mdpi.com Studies have consistently demonstrated a dose-dependent increase in the activities of caspase-3, caspase-8, and caspase-9 in cancer cells exposed to CuB. mdpi.comfrontiersin.orgnih.govnih.gov
Caspase-9: As the key initiator caspase of the intrinsic pathway, its activation is a direct consequence of mitochondrial dysfunction and cytochrome c release. nih.gov
Caspase-8: While primarily associated with the extrinsic (death receptor) pathway, its activation by CuB suggests a potential crosstalk between the intrinsic and extrinsic pathways. mdpi.comfrontiersin.org
Caspase-3: As a primary executioner caspase, it is activated by initiator caspases (like caspase-9) and is responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. mdpi.comfrontiersin.org
Caspase-1: Some studies have also noted the cleavage of caspase-1, which is primarily known for its role in inflammation, suggesting a broader range of caspase involvement. mdpi.com
Pre-treatment of cells with specific caspase inhibitors has been shown to attenuate CuB-induced apoptosis, confirming that its cell-killing effect is tightly linked to caspase activation. mdpi.comfrontiersin.org
| Caspase | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Caspase-3 | PC3 | Significant dose-dependent increase in activity. | mdpi.comnih.gov |
| Caspase-8 | LNCaP & PC3 | Significant dose-dependent increase in activity. | mdpi.comfrontiersin.org |
| Caspase-9 | LNCaP & PC3 | Significant dose-dependent increase in activity. | mdpi.comfrontiersin.org |
One of the key substrates for activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. mdpi.com During apoptosis, caspase-3 cleaves PARP, rendering it inactive. This cleavage prevents DNA repair, facilitates cellular disassembly, and serves as a reliable biochemical marker of apoptosis. Multiple studies have confirmed that exposure to Cucurbitacin B results in the noticeable cleavage of PARP in a variety of cancer cell lines. mdpi.comaacrjournals.orgfrontiersin.orgnih.gov This event is a direct downstream consequence of the caspase cascade activation initiated by CuB.
The induction of apoptosis by Cucurbitacin B is fundamentally linked to its ability to cause mitochondrial dysfunction. nih.gov Treatment with CuB leads to a dissipation of the mitochondrial membrane potential (ΔΨm), a critical early event in the intrinsic apoptotic pathway. mdpi.comfrontiersin.orgnih.gov The loss of ΔΨm compromises the integrity of the outer mitochondrial membrane, leading to the opening of permeability transition pores. mdpi.com
This permeabilization allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. mdpi.com The most notable of these factors is cytochrome c. nih.govresearchgate.net Once in the cytosol, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming the apoptosome complex. nih.gov This complex initiates the caspase cascade, leading to apoptosis. The release of cytochrome c into the cytosol has been consistently observed in cells treated with CuB, directly linking its action to the mitochondrial pathway of apoptosis. nih.govresearchgate.net
The integrity of the mitochondrial membrane is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bad) members. nih.gov Cucurbitacin B modulates the expression of these proteins to favor apoptosis. frontiersin.orgnih.gov
Research findings indicate that CuB treatment leads to:
Downregulation of Anti-Apoptotic Proteins: A marked decrease in the expression levels of Bcl-2 and Bcl-xL. nih.govaacrjournals.orgresearchgate.net The inhibition of these proteins removes the protective mechanism that prevents mitochondrial membrane permeabilization.
Upregulation of Pro-Apoptotic Proteins: An increase in the expression of Bax and Bad. frontiersin.orgnih.gov Pro-apoptotic proteins like Bax, upon activation, translocate to the mitochondria and form pores in the outer membrane, facilitating the release of cytochrome c.
This shift in the Bax/Bcl-2 ratio is a critical determinant in committing a cell to apoptosis. frontiersin.org The ability of CuB to alter the balance of these regulatory proteins is a key aspect of its mechanism for inducing mitochondrial-mediated cell death. nih.govresearchgate.net
| Protein | Family Role | Effect of Cucurbitacin B | Reference |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Downregulated | frontiersin.orgnih.govresearchgate.net |
| Bcl-xL | Anti-apoptotic | Downregulated | nih.govaacrjournals.orgresearchgate.net |
| Mcl-1 | Anti-apoptotic | Downregulated | nih.gov |
| Bax | Pro-apoptotic | Upregulated | frontiersin.orgnih.gov |
| Bad | Pro-apoptotic | Upregulated | frontiersin.org |
Reactive Oxygen Species (ROS) Generation and Endoplasmic Reticulum Stress (ERS) Induction
Cucurbitacin B (CuB) has been shown to induce apoptosis in colorectal cancer cells by stimulating the generation of reactive oxygen species (ROS) and inducing endoplasmic reticulum stress (ERS). nih.govspandidos-publications.comnih.gov Prolonged or severe ERS is a known trigger for apoptosis. nih.govspandidos-publications.comnih.gov The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum leads to ERS, which in turn can be initiated by ROS. nih.govspandidos-publications.com ROS are oxygen derivatives produced during cellular respiration that can cause cellular damage by reacting with proteins, lipids, and DNA. nih.govspandidos-publications.com
In studies using HT-29 and SW620 colorectal cancer cells, treatment with CuB led to increased apoptosis and inhibited cell proliferation. nih.govspandidos-publications.com These effects were linked to the production of ROS and the subsequent activation of the PERK and XBP1 ERS pathways. nih.govspandidos-publications.com The use of a ROS inhibitor, N-acetylcysteine, suppressed the expression of ERS-related proteins, confirming that CuB mediates ERS regulation through ROS production. spandidos-publications.com Furthermore, inhibiting ERS reversed the apoptotic effects of CuB, highlighting the critical role of this pathway. spandidos-publications.com
Similarly, Cucurbitacin E (CuE) has been observed to promote the expression of ERS-related proteins, such as CHOP and Grp78, in intestinal epithelial cells. frontiersin.org This suggests that ERS induction is a common mechanism for different cucurbitacins. Other studies have also confirmed that CuB induces ROS-mediated oxidative stress in prostate cancer cells, leading to apoptosis. mdpi.com The generation of intracellular ROS is a key step that can lead to the dissipation of mitochondrial membrane potential, culminating in programmed cell death. scienceopen.com
Table 1: Effects of Cucurbitacin B on ROS Generation and ERS Induction in Colorectal Cancer Cells
| Cell Line | Treatment | Key Findings | Reference |
|---|---|---|---|
| HT-29 | Cucurbitacin B | Increased apoptosis and cell proliferation inhibition. | nih.govspandidos-publications.com |
| SW620 | Cucurbitacin B | Mediated by ROS generation and activation of PERK and XBP1 ERS pathways. | nih.govspandidos-publications.com |
| HT-29 & SW620 | Cucurbitacin B + N-acetylcysteine (ROS inhibitor) | Suppressed expression of ERS-related proteins. | spandidos-publications.com |
| HT-29 & SW620 | Cucurbitacin B + 4-PBA (ERS inhibitor) | Reversed CuB-induced apoptosis. | spandidos-publications.com |
Involvement of Fas/CD95 and Mitochondria-Dependent Pathways
Cucurbitacin E (CuE) has been demonstrated to induce apoptosis in human bladder cancer T24 cells through mechanisms involving both the Fas/CD95 death receptor pathway and the mitochondria-dependent intrinsic pathway. nih.govresearchgate.net Treatment with CuE leads to an upregulation of Fas/CD95, which subsequently activates caspase-8. nih.govresearchgate.net
Simultaneously, CuE triggers the mitochondria-dependent pathway, characterized by a decrease in the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net This disruption leads to the release of key pro-apoptotic factors from the mitochondria into the cytoplasm, including cytochrome c and apoptosis-inducing factor (AIF). nih.gov The released cytochrome c, along with apoptotic protease activating factor 1 (Apaf-1), activates caspase-9. nih.govresearchgate.net Both caspase-8 (from the extrinsic pathway) and caspase-9 (from the intrinsic pathway) converge to activate the executioner caspase-3, leading to the final stages of apoptosis. nih.govresearchgate.net CuE also increases levels of truncated BID (t-BID), a protein that links the extrinsic and intrinsic apoptotic pathways. nih.govresearchgate.net
Similarly, Cucurbitacin B (CuB) activates the intrinsic mitochondrial apoptosis pathway in cholangiocarcinoma cells. nih.govresearchgate.net Its application results in the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c and AIF, leading to the activation of caspase-9 and caspase-3 and subsequent apoptotic cell death. nih.govresearchgate.net
Table 2: Key Molecular Events in Cucurbitacin-Induced Apoptosis via Fas/CD95 and Mitochondrial Pathways
| Compound | Cell Line | Pathway Component | Effect | Reference |
|---|---|---|---|---|
| Cucurbitacin E | T24 Bladder Cancer | Fas/CD95 | Upregulation | nih.govresearchgate.net |
| Cucurbitacin E | T24 Bladder Cancer | Mitochondrial Membrane Potential | Decrease | nih.govresearchgate.net |
| Cucurbitacin E | T24 Bladder Cancer | Cytochrome c / AIF | Release from mitochondria | nih.govresearchgate.net |
| Cucurbitacin E | T24 Bladder Cancer | Caspase-8, -9, -3 | Activation | nih.govresearchgate.net |
| Cucurbitacin B | Cholangiocarcinoma | Bax | Upregulation | nih.govresearchgate.net |
| Cucurbitacin B | Cholangiocarcinoma | Bcl-2, Bcl-XL | Downregulation | nih.govresearchgate.net |
| Cucurbitacin B | Cholangiocarcinoma | Caspase-9, -3 | Activation | nih.govresearchgate.net |
Cytoskeletal Dynamics Disruption
F-Actin Cytoskeleton Disruption (e.g., Actin Aggregation, Rod-like Structures)
Cucurbitacins are potent disruptors of the actin cytoskeleton. nih.govjohnshopkins.edu In prostate carcinoma cells, Cucurbitacin E (CuE) causes a marked disruption of the F-actin cytoskeleton, and its anti-proliferative activity directly correlates with this effect. nih.govjohnshopkins.edu This disruption is characterized by an inappropriate increase in the filamentous or polymerized actin fraction within the cells. nih.govjohnshopkins.edu Rather than depolymerizing actin filaments like some agents, cucurbitacins appear to induce the condensation and aggregation of these filaments. nih.gov
Cucurbitacin B (CuB) has been shown to rapidly induce actin aggregation in melanoma cells, which is followed by the formation of distinct actin rods. nih.gov This effect on actin filaments is a primary mechanism of cytotoxicity for cucurbitacins. nih.gov The rearrangement of the actin cytoskeleton occurs even at low concentrations, indicating a high affinity of cucurbitacins for actin filaments. nih.gov
Cofilin Activation/Dephosphorylation
The disruption of actin dynamics by cucurbitacins is closely linked to the activation of cofilin, a key regulator of actin filament dynamics. nih.gov Cofilin is activated through dephosphorylation at Serine 3. nih.govmdpi.com
Treatment with Cucurbitacin B (CuB) leads to a dramatic and rapid dephosphorylation (activation) of cofilin. nih.gov This hyperactivated cofilin then co-localizes with the actin rods, indicating the formation of cofilin-actin rods. nih.gov The formation of these rods is dependent on the hyperactivation of cofilin, as knocking down cofilin suppresses rod formation, although it does not prevent the initial actin aggregation. nih.gov This cofilin hyperactivation is mediated by the cofilin phosphatase Slingshot homolog 1 (SSH1). nih.gov
Cucurbitacin E (CuE) also induces cofilin activation by inhibiting its phosphorylation in intestinal epithelial cells and human leukemia cells. nih.gov This leads to an increase in the severing activity of cofilin and disrupts the dynamic balance of actin in the cell, which in turn inhibits cell proliferation and migration. nih.gov Studies on human platelets also found that cucurbitacins B, E, and I alter cofilin phosphorylation, leading to its enhanced activation and subsequent changes in F-actin polymerization. researchgate.netqub.ac.uk
Table 3: Research Findings on Cucurbitacin-Mediated Cytoskeletal Disruption
| Compound | Cell Type | Effect on F-Actin | Effect on Cofilin | Reference |
|---|---|---|---|---|
| Cucurbitacin E | Prostate Carcinoma | Marked disruption, increased polymerized actin | Not specified | nih.govjohnshopkins.edu |
| Cucurbitacin B | Melanoma | Rapid aggregation, rod formation | Dramatic dephosphorylation (activation) | nih.gov |
| Cucurbitacin E | Intestinal Epithelial (Caco-2) | Disrupted actin dynamics | Inhibition of phosphorylation (activation) | nih.gov |
| Cucurbitacins B, E, I | Human Platelets | Increased F-actin polymerization | Altered phosphorylation (enhanced activation) | researchgate.netqub.ac.uk |
Inhibition of Cancer Cell Migration and Invasion
Inhibition of Cell Adhesion
Cucurbitacin B (CuB) has been shown to inhibit the adhesion of cancer cells to various substrates, a critical step in the metastatic process. mdpi.comnih.gov In studies on breast cancer cells, CuB inhibited cell adhesion to the matrix, type I collagen, fibronectin, and endothelial cells. mdpi.com This effect is linked to the inhibition of focal adhesion kinase (FAK), a key regulator of cell adhesion and migration. nih.govnih.gov
In cholangiocarcinoma cells, suppression of FAK by CuB resulted in the inhibition of cell adhesion. nih.gov Similarly, in breast cancer models, CuB treatment led to decreased expression of FAK and vinculin, which are crucial for cell adhesion and the contractility of the cytoskeleton. nih.gov By affecting these key adhesion molecules, CuB disrupts the ability of cancer cells to attach to the extracellular matrix and other cells, thereby inhibiting their metastatic potential. nih.gov Further research has demonstrated that CuB can affect the adhesion of human glioblastoma cells to fibronectin in a dose-dependent manner, an effect mediated by α5β1 integrins. researchgate.net
Focal Adhesion Kinase (FAK) and Paxillin Phosphorylation Inhibition
Cucurbitacin B has been identified as an inhibitor of key proteins involved in cell adhesion and migration, central processes in cancer metastasis. Research demonstrates that Cucurbitacin B can significantly inhibit the activation of Focal Adhesion Kinase (FAK), a critical regulator of metastatic behavior in cancer cells. waocp.org This inhibition is evidenced by a decrease in the levels of phosphorylated FAK protein upon treatment with the compound. waocp.orgmdpi.com
The anti-metastatic effects of Cucurbitacin B are associated with its ability to suppress the phosphorylation of both FAK and its downstream substrate, paxillin. nih.gov Studies on MDA-MB-231 breast cancer cells have shown that Cucurbitacin B dramatically inhibits the phosphorylation of FAK and paxillin in both a dose- and time-dependent manner. nih.gov This disruption of the FAK/paxillin signaling pathway contributes to the compound's ability to inhibit the migration, invasion, and adhesion of cancer cells. mdpi.comnih.gov
Table 1: Effect of Cucurbitacin B on FAK and Paxillin Phosphorylation
| Cell Line | Compound | Effect | Outcome | Reference |
| MDA-MB-231 | Cucurbitacin B | Inhibited phosphorylation of FAK and paxillin | Suppression of cell migration, invasion, and adhesion | nih.gov |
| KKU-452 | Cucurbitacin B | Suppressed FAK activation (decreased phospho-FAK) | Inhibition of migration, invasion, and adhesion | waocp.org |
Matrix Metalloproteinase (MMP) and Vascular Endothelial Growth Factor (VEGF) Downregulation
The progression of metastasis and angiogenesis is heavily reliant on the activity of Matrix Metalloproteinases (MMPs) and Vascular Endothelial Growth Factor (VEGF). Cucurbitacin B has been shown to exert its anti-cancer effects in part by downregulating these crucial factors. mdpi.com
In studies involving breast and cholangiocarcinoma cells, treatment with Cucurbitacin B resulted in the downregulation of both MMP-9 and VEGF expression. mdpi.com The inhibition of the FAK signaling pathway by Cucurbitacin B is directly linked to this reduction in MMP-9 and VEGF levels. mdpi.com This suggests that Cucurbitacin B disrupts the VEGF/FAK/MMP-9 signaling axis, which is a key pathway in promoting cancer metastasis and the formation of new blood vessels (angiogenesis). mdpi.com
Immunomodulatory Mechanisms
Cucurbitacin B and Cucurbitacin E are recognized for their significant immunomodulatory potential, influencing both innate and adaptive immune responses. nih.gov
Modulation of Inflammatory Cell Infiltration (e.g., Neutrophils, Macrophages)
Cucurbitacins have demonstrated the ability to modulate the infiltration of inflammatory cells at sites of inflammation. In experimental models of colitis, Cucurbitacin E was found to decrease the infiltration of inflammatory cells, as indicated by a reduction in CD177+ neutrophils and F4/80+ macrophages. Similarly, Cucurbitacin B has been shown to reduce the influx of inflammatory cells in models of periodontitis.
Regulation of RANK/RANKL and OPG Expression
The RANK/RANKL/OPG signaling pathway is a critical regulator of bone metabolism and is also implicated in inflammatory processes. Cucurbitacin B has been shown to modulate this pathway. In preclinical models of periodontitis, treatment with Cucurbitacin B led to a significant decrease in alveolar bone loss by regulating the levels of Receptor Activator of Nuclear Factor-κB (RANK) and its ligand (RANKL), as well as their decoy receptor, Osteoprotegerin (OPG).
Modulation of Adaptive Immune Response Proteins
Cucurbitacin B and E play a role in the adaptive immune system by modulating the activity and differentiation of key immune cells, such as T-cells. nih.gov Cucurbitacin B has been shown to mitigate experimental autoimmune encephalomyelitis by inhibiting the IL-17/IL-23 immune axis. longdom.org It achieves this by reducing the activation of STAT3, a key transcription factor for T-helper 17 (Th17) cell differentiation. longdom.orgnih.gov This leads to a decreased expression of IL-17 and IL-23 and reduced infiltration of immune cells into the central nervous system. longdom.org Furthermore, Cucurbitacin E can decrease the levels of TNF-α and INF-γ, cytokines involved in T-cell responses, by inhibiting the NF-κB pathway in Jurkat T-cells. nih.gov
Table 2: Immunomodulatory Effects of Cucurbitacin B and E on Adaptive Immunity
| Compound | Model/Cell Line | Mechanism | Effect | Reference |
| Cucurbitacin B | Experimental Autoimmune Encephalomyelitis (Mouse Model) | Inhibition of STAT3 activation | Decreased IL-17/IL-23 expression, reduced immune cell infiltration | longdom.org |
| Cucurbitacin B | Collagen-Induced Arthritis (Mouse Model) | Inhibition of Th17 cell differentiation | Reduced severity of arthritis | nih.gov |
| Cucurbitacin E | Jurkat T-cells | Inhibition of NF-κB pathway | Decreased TNF-α and INF-γ levels | nih.gov |
Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide Synthase-2, Cyclooxygenase-2)
A key aspect of the anti-inflammatory activity of Cucurbitacin B and E is their ability to inhibit the production of pro-inflammatory mediators. nih.gov Both compounds have been identified as inhibitors of Cyclooxygenase-2 (COX-2) and Nitric Oxide Synthase (NOS), specifically the inducible form (iNOS or NOS-2). researchgate.net In lipopolysaccharide-stimulated macrophages, Cucurbitacin B was found to reduce the expression levels of iNOS and COX-2, thereby blocking the release of nitric oxide (NO) and prostaglandin E2. This inhibition of pro-inflammatory enzymes is a frequently cited mechanism for the anti-inflammatory effects of these cucurbitacins. researchgate.net
NLRP3 Inflammasome Suppression by Cucurbitacin B
Cucurbitacin B, a tetracyclic triterpenoid (B12794562) compound found in plants of the Cucurbitaceae family, has demonstrated significant anti-inflammatory properties through its ability to suppress the NLRP3 inflammasome. researchgate.netnih.govbioscientifica.comnih.gov This multiprotein complex plays a critical role in the innate immune system by triggering inflammatory responses. The activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of programmed cell death known as pyroptosis. researchgate.net Research has shown that Cucurbitacin B can effectively inhibit the activation of the NLRP3 inflammasome, thereby mitigating inflammatory processes in various conditions. bioscientifica.comnih.gov
The mechanism of action of Cucurbitacin B in suppressing the NLRP3 inflammasome involves multiple molecular pathways. Studies have indicated that Cucurbitacin B can interrupt the formation of the NLRP3 inflammasome complex. bioscientifica.comnih.gov This inhibition has been observed in various cell types, including bone marrow-derived macrophages (BMDMs). bioscientifica.com By preventing the assembly of the inflammasome, Cucurbitacin B effectively blocks the downstream activation of caspase-1 and the subsequent release of IL-1β. nih.gov
Furthermore, Cucurbitacin B has been shown to modulate signaling pathways that are upstream of NLRP3 activation. It can inhibit the nuclear factor-κB (NF-κB) pathway, a key regulator of the expression of NLRP3 and pro-IL-1β. researchgate.net In addition to its inhibitory effects, Cucurbitacin B can also activate the Nrf2/hemeoxygenase-1 (HO-1) pathway, which has anti-inflammatory and antioxidant functions. researchgate.netnih.gov This dual action of inhibiting pro-inflammatory signaling and promoting anti-inflammatory pathways contributes to its potent suppression of the NLRP3 inflammasome.
The therapeutic potential of Cucurbitacin B as an NLRP3 inflammasome inhibitor has been explored in several disease models. In the context of gouty arthritis, a condition characterized by the deposition of monosodium urate (MSU) crystals that activate the NLRP3 inflammasome, Cucurbitacin B has been shown to suppress inflammation. bioscientifica.comnih.gov It effectively reduces the secretion of IL-1β in response to MSU crystals. bioscientifica.com Similarly, in models of osteoarthritis, Cucurbitacin B attenuates the degradation of the extracellular matrix in chondrocytes by inhibiting NLRP3 inflammasome-mediated pyroptosis. researchgate.netnih.gov Its protective effects have also been noted in cerebral ischemia/reperfusion injury, where it reduces inflammation and oxidative stress by inhibiting the NLRP3 inflammasome. researchgate.netoup.com
Detailed Research Findings on Cucurbitacin B and NLRP3 Inflammasome Suppression
| Model System | Key Findings | Reported Molecular Mechanisms |
| Mouse Chondrocytes (in vitro) | Inhibited IL-1β-induced expression of pro-inflammatory factors (COX-2, iNOS, IL-1β, IL-18). researchgate.net | Activation of Nrf2/HO-1 pathway, inhibition of NF-κB/NLRP3 inflammasome-mediated pyroptosis. researchgate.net |
| Bone Marrow-Derived Macrophages (BMDMs) (in vitro) | Suppressed multiple stimuli-activated IL-1β secretion. bioscientifica.comnih.gov | Interruption of NLRP3 inflammasome complex formation. bioscientifica.comnih.gov |
| Mouse Model of Gouty Arthritis (in vivo) | Ameliorated MSU-induced foot swelling and inflammatory cell infiltration. bioscientifica.com | Inhibition of NLRP3 inflammasome activation. bioscientifica.com |
| PC12 Cells (in vitro model of cerebral I/R injury) | Decreased levels of NLRP3, cleaved caspase-1, and cleaved IL-1β. researchgate.netoup.com | Inhibition of NLRP3 inflammasome-mediated inflammation and reduction of oxidative stress. researchgate.net |
| Mouse Model of Osteoarthritis (in vivo) | Slowed down cartilage degradation. researchgate.net | Activation of the Nrf2/HO-1 pathway to inhibit NF-κB/NLRP3 inflammasome activation. researchgate.net |
Preclinical Investigations of Cucurbitacin Be Efficacy
In Vitro Studies in Disease Models
In vitro research has been instrumental in characterizing the bioactivity of Cucurbitacin B at the cellular and molecular level. These studies, utilizing cultured cells, provide a foundational understanding of how this compound may influence disease processes.
A hallmark of Cucurbitacin B's anticancer potential is its potent ability to inhibit the proliferation of a wide array of cancer cell lines. This broad-spectrum activity has been observed in cancers originating from various tissues.
Liver Cancer: In hepatocellular carcinoma (HCC) cell lines such as BEL-7402, Cucurbitacin B has demonstrated significant cytotoxic effects. spandidos-publications.com Studies have shown that it can inhibit the growth of these cancer cells. researchgate.net
Pancreatic Cancer: Cucurbitacin B exhibits profound antiproliferative effects against human pancreatic cancer cells. aacrjournals.org Dose-response studies have shown that it can inhibit the growth of multiple pancreatic cancer cell lines, including MiaPaCa-2, Panc-1, PL45, BxPC-3, HPAC, CFPAC, and ASPC-1. aacrjournals.orgnih.govnih.gov The 50% effective dose (ED50) was found to be between 10⁻⁸ M and 10⁻⁷ M for a panel of breast cancer cell lines. nih.gov In some pancreatic cancer cell lines, the IC50 values ranged from 0.017 μM to 0.278 μM after 72 hours of treatment. nih.gov
Breast Cancer: The compound has shown potent antiproliferative activity against various human breast cancer cell lines, including MDA-MB-231, SKBR3, MCF-7, and 4T-1. nih.govoncotarget.com The mean effective dosage that inhibited 50% growth (ED50) ranged from 3.03 x 10⁻⁸ to 4.18 x 10⁻⁷ M. ijisrt.com Another study reported IC50 values between 18 nM and 50 nM in several breast cancer cell lines. oncotarget.comcaymanchem.com
Lung Cancer: In non-small cell lung cancer (NSCLC) cell lines like A549, Cucurbitacin B has been shown to suppress cell growth. conicet.gov.ar It inhibits the proliferation of A549 cells in a dose- and time-dependent manner. spandidos-publications.comtandfonline.com
Osteosarcoma: Cucurbitacin B has demonstrated antiproliferative effects on multiple human osteosarcoma (OS) cell lines, including U-2 OS, MG-63, and SAOS-2. aacrjournals.orgnih.govnih.gov The ED50 values for its effect on seven human OS cell lines were approximately 50 nM. nih.gov
Gastric Cancer: The compound has been shown to inhibit the proliferation of gastric cancer cells, such as SGC-7901 and MKN-45. spandidos-publications.comspandidos-publications.com
Oral Squamous Carcinoma: Cytotoxic effects have been observed in human oral epidermoid carcinoma cells. spandidos-publications.com
Colorectal Cancer: In colorectal cancer cell lines like SW480 and Caco-2, Cucurbitacin B treatment resulted in the inhibition of cell proliferation. encyclopedia.pub
Multiple Myeloma: Cucurbitacin B has been identified as a novel inhibitor of Aurora A in multiple myeloma (MM) cells, leading to the inhibition of cancer cell proliferation. oncotarget.com
Leukemia: Treatment with Cucurbitacin B has been shown to inhibit the growth of various leukemia cell lines. plos.org
Melanoma: Potent cytotoxicity has been observed in melanoma cell lines, with one study reporting an IC50 value of 5 nM in the A375 cell line. frontiersin.org It has also been shown to be effective against B16-F10 melanoma cells. nih.gov
Table 1: Inhibition of Cancer Cell Proliferation by Cucurbitacin B
| Cancer Type | Cell Line(s) | Observed Effect | Citation(s) |
|---|---|---|---|
| Liver | BEL-7402 | Cytotoxicity, Growth Inhibition | spandidos-publications.comresearchgate.net |
| Pancreatic | MiaPaCa-2, Panc-1, PL45, BxPC-3, HPAC, CFPAC, ASPC-1 | Growth Inhibition (ED50: 10⁻⁷ mol/L) | aacrjournals.orgnih.govnih.gov |
| Breast | MDA-MB-231, SKBR3, MCF-7, 4T-1 | Proliferation Suppression (ED50: 3.03x10⁻⁸ - 4.18x10⁻⁷ M; IC50: 18-50 nM) | nih.govoncotarget.comijisrt.comcaymanchem.com |
| Lung | A549 | Growth Suppression, Dose- and Time-Dependent Proliferation Inhibition | conicet.gov.arspandidos-publications.comtandfonline.com |
| Osteosarcoma | U-2 OS, MG-63, SAOS-2 | Antiproliferative Effect (ED50: ~50 nM) | aacrjournals.orgnih.govnih.gov |
| Gastric | SGC-7901, MKN-45 | Proliferation Inhibition | spandidos-publications.comspandidos-publications.com |
| Oral Squamous | Human oral epidermoid carcinoma | Cytotoxicity | spandidos-publications.com |
| Colorectal | SW480, Caco-2 | Proliferation Inhibition | encyclopedia.pub |
| Multiple Myeloma | RPMI8226 | Proliferation Inhibition | oncotarget.com |
| Leukemia | Various | Growth Inhibition | plos.org |
| Melanoma | A375, B16-F10 | Potent Cytotoxicity (IC50: 5 nM in A375) | frontiersin.orgnih.gov |
Beyond inhibiting proliferation, Cucurbitacin B actively induces programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. For instance, in pancreatic cancer cells, Cucurbitacin B causes dose- and time-dependent apoptosis. aacrjournals.orgnih.gov This apoptotic induction is associated with the activation of the caspase cascade. aacrjournals.org Similarly, in breast cancer cell lines such as MCF-7 and MDA-MB-231, treatment with Cucurbitacin B for 24 hours significantly induced apoptosis in approximately 30% to 40% of the cell population. d-nb.info Studies on lung cancer A549 cells and osteosarcoma U-2 OS cells also revealed that Cucurbitacin B induces apoptosis in a concentration-dependent manner. spandidos-publications.comnih.gov This process often involves the release of cytochrome c and the activation of caspases. oncotarget.com In multiple myeloma cells, Cucurbitacin B was found to induce dephosphorylation of cofilin, leading to the loss of mitochondrial membrane potential and subsequent activation of caspase-8. oncotarget.com
Cucurbitacin B has been shown to interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases. This disruption prevents cancer cells from dividing and proliferating. A common finding is the induction of G2/M phase arrest in various cancer cell lines, including pancreatic, breast, lung, and osteosarcoma cells. spandidos-publications.comaacrjournals.orgaacrjournals.orgd-nb.infoplos.org For example, in pancreatic cancer cells, Cucurbitacin B causes a dose- and time-dependent arrest in the G2/M phase. aacrjournals.orgnih.gov This is often associated with a decrease in the expression of key cell cycle proteins like cyclin A and cyclin B1. aacrjournals.orgscienceopen.com In some cancer cell types, such as human hepatocellular carcinoma BEL-7402 cells, Cucurbitacin B induces S phase arrest. researchgate.netscienceopen.com The arrest in the G2/M phase has also been linked to the disruption of microtubule polymerization. d-nb.info
The ability of cancer cells to migrate and invade surrounding tissues is a key factor in metastasis. In vitro studies have demonstrated that Cucurbitacin B can inhibit these processes. In breast cancer cells, low doses of Cucurbitacin B were shown to inhibit adhesion and alter the viscoelasticity of the cells, which in turn reduced their deformability and migratory potential. nih.gov Further research indicated that Cucurbitacin B effectively inhibited the migration and invasion of breast cancer cells both in vitro and in vivo. nih.gov This inhibitory effect is linked to the downregulation of proteins involved in cell motility and invasion, such as matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. spandidos-publications.comnih.gov Additionally, Cucurbitacin B has been found to inhibit signaling pathways, such as the Rho family GTPases RAC1/CDC42/RhoA, that are crucial for cytoskeletal reorganization during cell movement. nih.gov
Cucurbitacin B has demonstrated notable anti-inflammatory properties in various cellular models. In macrophages treated with lipopolysaccharide, a potent inflammatory stimulus, Cucurbitacin B was able to block the inflammatory response. caymanchem.com This suggests its potential to modulate the activity of key immune cells involved in inflammation. The anti-inflammatory effects are often attributed to the inhibition of signaling pathways that regulate the production of inflammatory mediators. For instance, cucurbitacins have been reported to possess anti-inflammatory activities through the inhibition of pathways like JAK/STAT. spandidos-publications.com
Preclinical in vitro studies suggest that Cucurbitacin B may offer protective effects to heart cells. In cardiomyocyte models of oxygen-glucose deprivation/reperfusion (OGD/R), which mimics the damage caused by a heart attack, Cucurbitacin B was shown to exhibit a concentration-dependent inhibitory effect on the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. mdpi.com Furthermore, it attenuated apoptosis in cardiomyocytes subjected to OGD/R. mdpi.com Other studies have confirmed that Cucurbitacin B can attenuate LDH release, oxidative stress, and cell apoptosis in cardiomyocytes exposed to OGD/R. cellmolbiol.orgsemanticscholar.org The proposed mechanisms behind these cardioprotective effects include the activation of the JAK2/STAT3 signaling pathway and the induction of autophagy. mdpi.comcellmolbiol.orgsemanticscholar.orgrjptonline.org
In Vivo Studies in Animal Models
The therapeutic potential of Cucurbitacin BE has been further explored in various animal models, providing crucial insights into its efficacy in a physiological context. These studies have spanned across oncology, inflammatory diseases, and metabolic disorders, underscoring the compound's diverse pharmacological activities.
Tumor Xenograft Models for Anticancer Efficacy
This compound has demonstrated significant anticancer effects in several tumor xenograft models, where human cancer cells are implanted into immunodeficient mice. These studies consistently show a reduction in tumor size and volume, as well as an inhibition of tumor growth.
Notably, in a human melanoma xenograft model using A375 cells in NOD-SCID mice, Cucurbitacin B (a closely related compound) was effective in suppressing tumor growth. frontiersin.org The administration of Cucurbitacin B led to a significant reduction in tumor volume. frontiersin.org Similarly, in a non-small cell lung cancer (NSCLC) xenograft model using A549 cells, cucumber-derived nanovesicles containing Cucurbitacin B inhibited tumor development in nude mice. dovepress.com This formulation showed stronger anticancer effects compared to free Cucurbitacin B. dovepress.com
The combination of Cucurbitacin B with existing chemotherapy agents has also shown promise. For instance, when combined with gemcitabine (B846) in a pancreatic cancer xenograft model, there was a highly significant inhibition of tumor growth. kinkiagri.or.jp Another study on a laryngeal cancer xenograft model showed that combining Cucurbitacin B with cisplatin (B142131) completely inhibited tumor growth. conicet.gov.ar Furthermore, in a breast cancer xenograft model, the combination of Cucurbitacin B with docetaxel (B913) resulted in a 90% reduction in tumor volume. conicet.gov.ar
Research has also highlighted the role of STAT3 inhibition in the anticancer activity of cucurbitacins in xenograft models. tandfonline.comnih.gov The suppression of this signaling pathway is linked to tumor apoptosis and growth inhibition. nih.gov
Table 1: Summary of this compound Efficacy in Tumor Xenograft Models
| Cancer Type | Cell Line | Animal Model | Key Findings | Citations |
| Melanoma | A375 | NOD-SCID mice | Significant reduction in tumor volume. | frontiersin.org |
| Non-Small Cell Lung Cancer | A549 | BALB/c nude mice | Inhibition of tumor development; stronger effect with nanovesicle formulation. | dovepress.com |
| Pancreatic Cancer | MiaPaca-2, Panc-1 | Athymic nude mice | Significant tumor growth inhibition when combined with gemcitabine. | kinkiagri.or.jp |
| Laryngeal Cancer | Hep-2 | - | Complete tumor growth inhibition when combined with cisplatin. | conicet.gov.artandfonline.com |
| Breast Cancer | - | Orthotopic xenograft | 90% reduction in tumor volume when combined with docetaxel. | conicet.gov.ar |
| Hepatocellular Carcinoma | BEL-7402 | - | Dose-dependent inhibition of tumor growth. | tandfonline.com |
Animal Models of Inflammatory Diseases
The anti-inflammatory properties of this compound have been investigated in animal models of inflammatory diseases, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a model for ulcerative colitis.
In a study using a DSS-induced ulcerative colitis model in mice, Cucurbitacin IIa, a related compound, was shown to alleviate symptoms. nih.govturkjgastroenterol.org Treatment with Cucurbitacin IIa led to an increase in body weight and colon length, and a reduction in the disease activity index and myeloperoxidase (MPO) activity, indicating a decrease in inflammation. nih.govturkjgastroenterol.org Furthermore, it ameliorated the histopathological damage to the colon. nih.govturkjgastroenterol.org The levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α were also significantly decreased in both the colon and serum of the treated mice. nih.govturkjgastroenterol.org
Another study on DSS-induced colitis in rats also demonstrated that Cucurbitacin IIa alleviated colitis symptoms, including mitigating weight loss and colon shortening. dovepress.com It also reduced the histological damage and the expression of TNF-α and IL-1β genes, further confirming its anti-inflammatory effect. dovepress.com
In a mouse model of gouty arthritis induced by monosodium urate (MSU) crystals, Cucurbitacin B pretreatment ameliorated the condition, as evidenced by reduced foot swelling and inflammatory cell infiltration. nih.gov This effect was attributed to the inhibition of the NLRP3 inflammasome. nih.gov
Table 2: Efficacy of Cucurbitacins in Animal Models of Inflammatory Diseases
| Disease Model | Animal | Key Findings | Citations |
| DSS-Induced Ulcerative Colitis | Mice | Increased body weight and colon length, reduced disease activity index, MPO activity, and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | nih.govturkjgastroenterol.org |
| DSS-Induced Colitis | Rats | Alleviated colitis symptoms, reduced histological damage, and decreased TNF-α and IL-1β gene expression. | dovepress.com |
| MSU-Induced Gouty Arthritis | Mice | Reduced foot swelling and inflammatory cell infiltration; inhibited NLRP3 inflammasome. | nih.gov |
Neuroprotective Assessments in Animal Models
This compound has shown promise in animal models of neurodegenerative diseases, particularly those mimicking Alzheimer's disease.
In a rat model of Alzheimer's disease induced by intracerebroventricular streptozotocin (B1681764) (STZ-ICV), Cucurbitacin B demonstrated significant neuroprotective effects. imrpress.comimrpress.comresearchgate.net Treatment with Cucurbitacin B attenuated memory deficits in both spatial and long-term memory tasks. imrpress.comimrpress.comresearchgate.net It also reduced oxidative stress markers in the brain, such as protein carbonyls and lipid peroxidation, while enhancing antioxidant defenses. imrpress.comimrpress.comresearchgate.net Furthermore, a decline in inflammatory and cell death biomarkers was observed. imrpress.comimrpress.comresearchgate.net Histological analysis revealed an increase in viable neuron density in the cortex and hippocampus of the treated rats. imrpress.comresearchgate.net
Another study using APP/PS1 mice, a transgenic model of Alzheimer's disease, showed that Cucurbitacin B enhanced the generation of new neurons in the hippocampus and improved working memory deficits. mdpi.comresearchgate.net
In a mouse model of cerebral ischemia/reperfusion injury, Cucurbitacin B treatment improved neurological functions, diminished infarct volume, and reduced neuron apoptosis. oup.com It also suppressed oxidative stress and levels of pro-inflammatory cytokines. oup.com
Table 3: Neuroprotective Effects of this compound in Animal Models
| Disease Model | Animal | Key Findings | Citations |
| STZ-ICV Induced Alzheimer's Disease | Rats | Attenuated memory deficits, reduced oxidative stress and inflammation, increased viable neuron density. | imrpress.comimrpress.comresearchgate.net |
| APP/PS1 Transgenic Model of Alzheimer's | Mice | Enhanced hippocampal neurogenesis, improved working memory. | mdpi.comresearchgate.net |
| Cerebral Ischemia/Reperfusion Injury | Mice | Improved neurological function, reduced infarct volume and neuron apoptosis, suppressed oxidative stress and inflammation. | oup.com |
Hepatoprotective Evaluations in Animal Models
The protective effects of this compound on the liver have been evaluated in various animal models of liver injury.
In a mouse model of cholestatic liver injury induced by DDC (3,5-diethoxycarbonyl-1,4-dihydrocollidine), Cucurbitacin B was found to alleviate pathological changes in the liver. nih.gov It inhibited the activity of serum transaminases and suppressed the systemic inflammatory reaction. nih.gov
In an AKT-driven nonalcoholic fatty liver disease (NAFLD) mouse model, Cucurbitacin B effectively attenuated the content of triglyceride and total cholesterol in the liver and reduced hepatocyte injury. doaj.org
Furthermore, in a model of acetaminophen-induced liver injury, Cucurbitacin B was shown to mitigate acute liver damage by activating the Nrf2 pathway, which is involved in the cellular response to oxidative stress. tmrjournals.com Studies on carbon tetrachloride (CCl4)-induced hepatic fibrosis in mice also revealed that Cucurbitacin B could reduce liver fibrosis. oup.comresearchgate.net
Table 4: Hepatoprotective Effects of this compound in Animal Models
| Injury Model | Animal | Key Findings | Citations |
| DDC-Induced Cholestatic Liver Injury | Mice | Alleviated pathological liver changes, inhibited serum transaminases, suppressed systemic inflammation. | nih.gov |
| AKT-Driven Nonalcoholic Fatty Liver Disease | Mice | Attenuated triglyceride and total cholesterol content, reduced hepatocyte injury. | doaj.org |
| Acetaminophen-Induced Liver Injury | - | Mitigated acute liver damage through Nrf2 pathway activation. | tmrjournals.com |
| Carbon Tetrachloride-Induced Hepatic Fibrosis | Mice | Reduced liver fibrosis. | oup.comresearchgate.net |
Antiviral Effects in Animal Models
While in vitro studies have suggested antiviral properties, the in vivo evaluation of this compound's direct antiviral effects in animal models is an area that requires more extensive research. Some studies have noted that cucurbitacins have been used in the context of chronic viral hepatitis, but the precise mechanisms in vivo are not yet fully elucidated. tbzmed.ac.ir One area of investigation has been the inhibition of the Epstein-Barr virus antigen activation in in-vivo carcinogenesis models of mice skin papillomas, where cucurbitacins delayed papilloma formation and reduced the number of tumors. tbzmed.ac.ir
Antihyperglycemic/Antidiabetic Effects in Animal Models
This compound has demonstrated notable antihyperglycemic and antidiabetic effects in various animal models.
In diabetic mice (db/db mice), Cucurbitacin B was shown to ameliorate hyperglycemia. nih.govresearchgate.net It activated intestinal AMP-activated protein kinase (AMPK) and induced the release of plasma glucagon-like peptide-1 (GLP-1) and insulin (B600854). nih.govresearchgate.net
In a streptozotocin (STZ)-induced diabetic rat model, an extract of Solena heterophylla rich in Cucurbitacin B helped lower fasting blood glucose levels. nih.gov It also reduced HbA1c levels and normalized liver lipid peroxidation and antioxidant enzyme levels. nih.gov Similarly, in another STZ-induced diabetic rat study, Cucurbitacin B isolated from Cucumis callosus produced a hypoglycemic effect. innovareacademics.in
A study on diabetic rats also showed that cucurbitacin administration significantly reduced elevated plasma glucose levels and enhanced insulin sensitivity through the PI3K/Akt signaling pathway. wisdomlib.org
Table 5: Antihyperglycemic/Antidiabetic Effects of this compound in Animal Models
| Diabetes Model | Animal | Key Findings | Citations |
| db/db mice | Mice | Ameliorated hyperglycemia, activated intestinal AMPK, induced plasma GLP-1 and insulin release. | nih.govresearchgate.net |
| STZ-Induced Diabetes | Rats | Lowered fasting blood glucose, reduced HbA1c, normalized liver lipid peroxidation and antioxidant enzymes. | nih.gov |
| STZ-Induced Diabetes | Rats | Produced a hypoglycemic effect. | innovareacademics.in |
| Diabetic Rats | Rats | Reduced elevated plasma glucose, enhanced insulin sensitivity via PI3K/Akt pathway. | wisdomlib.org |
Cardioprotective Studies in Animal Models (e.g., cardiac ischemia-reperfusion injury)
Preclinical research has highlighted the potential cardioprotective properties of cucurbitacins, particularly Cucurbitacin B, in the context of myocardial ischemia-reperfusion (I/R) injury. nih.gov I/R injury is a complex phenomenon where the restoration of blood flow to an ischemic tissue paradoxically exacerbates cellular damage, involving processes like oxidative stress and apoptosis. nih.gov
In a notable study using an adult mouse model of myocardial I/R injury, Cucurbitacin B demonstrated a significant protective role. nih.govsemanticscholar.org Administration of Cucurbitacin B was found to improve cardiac repair and reduce cell apoptosis within the acute phase (24 hours) following the injury. nih.gov The long-term benefits were also observed, with promotion of better cardiac function and a reduction in the fibrous scar area 28 days post-I/R. nih.gov Mechanistically, these protective effects are attributed to the activation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. nih.govsemanticscholar.org
In vitro experiments using neonatal mouse cardiomyocytes subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a cellular model of I/R injury, corroborated these findings. nih.gov Treatment with Cucurbitacin B was shown to decrease the release of lactate dehydrogenase (LDH), a marker of cell damage, and mitigate oxidative stress and apoptosis in these cells. nih.govsemanticscholar.org The study confirmed that Cucurbitacin B significantly blocked the increase in the Bax/Bcl-2 ratio and the upregulation of cleaved-caspase-3, key indicators of apoptosis, induced by OGD/R. researchgate.net
These findings collectively suggest that Cucurbitacin B offers a cardioprotective effect against I/R injury by activating pro-survival signaling pathways and inhibiting apoptotic cell death. nih.govsemanticscholar.org
Interactive Data Table: Cardioprotective Effects of Cucurbitacin B in Myocardial I/R Injury Models
| Model | Key Findings | Mechanism of Action | Reference |
| Adult Mouse I/R Injury Model | Improved cardiac repair, blocked acute phase apoptosis, promoted long-term cardiac function, reduced fiber scar area. nih.gov | Activation of JAK2/STAT3 signaling pathway. nih.govsemanticscholar.org | semanticscholar.org, nih.gov |
| Neonatal Mouse Cardiomyocyte OGD/R Model | Attenuated LDH release, reduced oxidative stress, decreased cell apoptosis. nih.gov | Activation of JAK2/STAT3 signaling pathway. semanticscholar.org | nih.gov |
Synergistic Effects with Established Therapies
Cucurbitacins have been investigated not only as standalone therapeutic agents but also for their potential to enhance the efficacy of existing treatments, particularly in oncology. The combination of cucurbitacins with established chemotherapeutic drugs has shown promise in preclinical models, suggesting a synergistic relationship that can lead to improved anticancer activity and potentially overcome drug resistance. mdpi.comphcogrev.com This approach allows for attacking malignant cells through multiple pathways simultaneously, which may reduce the likelihood of developing drug resistance. mdpi.com
Combination with Chemotherapeutic Agents (e.g., cisplatin, doxorubicin (B1662922), gemcitabine, imatinib (B729) mesylate, paclitaxel (B517696), docetaxel)
The synergistic potential of cucurbitacins has been demonstrated in combination with a range of standard chemotherapeutic agents across various cancer types. These combinations often result in enhanced cytotoxicity, increased apoptosis, and inhibition of cell proliferation compared to single-agent treatments.
Cisplatin: The combination of Cucurbitacin B with cisplatin has shown synergistic effects in bladder cancer models. nih.govnih.gov This combination was found to reduce cell proliferation and tumor growth by activating apoptosis and autophagy through the PI3K/AKT/mTOR signaling pathway. nih.gov In cisplatin-resistant gastric cancer cells, Cucurbitacin B was shown to induce apoptosis and autophagy by suppressing the CIP2A/PP2A/mTORC1 signaling axis. spandidos-publications.com Furthermore, combining Cucurbitacin E with cisplatin enhanced growth inhibition in human breast cancer cells by affecting G2/M phase arrest and apoptosis via STAT3 inhibition. mdpi.com
Doxorubicin: Synergistic cytotoxicity has been observed when combining doxorubicin with Cucurbitacin B in anaplastic thyroid carcinoma cells. cancerindex.org The enhanced effect is mediated by proteins from the BCL-2 family, survivin, and an increase in reactive oxygen species (ROS). mdpi.comcancerindex.org In gastric cancer, Cucurbitacin E significantly enhanced the cytotoxic properties of doxorubicin both in vitro and in vivo by suppressing Akt activation. nih.gov Similarly, Cucurbitacin I, when combined with doxorubicin, increased activity against ovarian sarcoma cells and reduced tumor size in mice, an effect linked to its antioxidant properties that may reduce doxorubicin-induced cardiotoxicity. mdpi.com
Gemcitabine: The combination of Cucurbitacin B and gemcitabine has demonstrated significant synergistic antiproliferative effects in pancreatic cancer models. nih.govresearchgate.netresearchgate.net In a murine xenograft model, a low-dose combination of Cucurbitacin B and gemcitabine resulted in up to 79% tumor growth inhibition. nih.govaacrjournals.org This combination led to a stronger inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-XL and higher activation of caspases compared to either drug alone. nih.gov In breast cancer cells, combining Cucurbitacin B with gemcitabine also synergistically inhibited cell proliferation and increased apoptosis. nih.gov
Imatinib Mesylate: Cucurbitacin B has been shown to enhance the anticancer effect of imatinib mesylate in breast (MCF-7) and colorectal (SW480) cancer cell lines. scienceopen.comresearchgate.net The combination synergistically inhibited cell growth and proliferation while inducing apoptosis, an effect linked to the inhibition of matrix metalloproteinase-2 (MMP-2) expression. scienceopen.comresearchgate.netnih.gov
Paclitaxel: A semisynthetic derivative of Cucurbitacin B, 2-deoxy-2-amine-cucurbitacin E (DACE), showed synergistic antiproliferative effects when combined with paclitaxel in non-small cell lung cancer (NSCLC) cells. conicet.gov.ar This combination was more effective at inhibiting tumor growth in a xenograft model than either treatment alone. conicet.gov.ar Cucurbitacin B has also demonstrated the ability to inhibit paclitaxel resistance in ovarian carcinoma cells. nih.gov Furthermore, a co-delivery system for paclitaxel and Cucurbitacin B using a reactive oxygen species (ROS)-responsive nanoparticle showed synergistic effects in treating gastric cancer. frontiersin.org
Docetaxel: In laryngeal cancer cells, the combination of Cucurbitacin B and docetaxel caused cell cycle arrest at the G2/M phase and induced apoptosis through the synergistic suppression of phospho-STAT3, BCL2, and cyclin B1. spandidos-publications.com For breast cancer, combining Cucurbitacin B with docetaxel synergistically inhibited the proliferation of MDA-MB-231 cells and significantly reduced tumor volume in orthotopic xenografts. nih.gov Similarly, Cucurbitacin D combined with docetaxel effectively inhibited the growth of prostate cancer stem cells. mdpi.comnih.gov
Interactive Data Table: Synergistic Effects of Cucurbitacins with Chemotherapeutic Agents
| Chemotherapeutic Agent | Cucurbitacin Type | Cancer Model | Key Findings & Mechanism of Synergy | Reference |
| Cisplatin | Cucurbitacin B | Bladder Cancer | Reduced cell proliferation and tumor growth; activated apoptosis and autophagy via PI3K/AKT/mTOR pathway. nih.gov | nih.gov, nih.gov |
| Cucurbitacin E | Breast Cancer | Enhanced growth inhibition; G2/M phase arrest and apoptosis via STAT3 inhibition. mdpi.com | mdpi.com | |
| Doxorubicin | Cucurbitacin B | Anaplastic Thyroid Carcinoma | Increased cytotoxic activity; mediated by BCL-2 family proteins, survivin, and ROS. mdpi.comcancerindex.org | mdpi.com, cancerindex.org |
| Cucurbitacin E | Gastric Cancer | Enhanced cytotoxicity in vitro and in vivo; suppression of Akt activation. mdpi.comnih.gov | mdpi.com, nih.gov | |
| Cucurbitacin I | Ovarian Sarcoma | Increased antitumor activity, reduced tumor size; linked to antioxidant activity. mdpi.com | mdpi.com | |
| Gemcitabine | Cucurbitacin B | Pancreatic Cancer | Significant tumor growth inhibition in xenografts; stronger inhibition of Bcl-XL, Bcl-2 and higher caspase activation. nih.govaacrjournals.org | nih.gov, researchgate.net, aacrjournals.org |
| Cucurbitacin B | Breast Cancer | Synergistically inhibited proliferation and increased apoptosis. nih.gov | nih.gov | |
| Imatinib Mesylate | Cucurbitacin B | Breast & Colorectal Cancer | Synergistically inhibited cell growth and induced apoptosis; inhibition of MMP-2 expression. scienceopen.comresearchgate.net | scienceopen.com, researchgate.net |
| Paclitaxel | Cucurbitacin B Derivative (DACE) | Non-Small Cell Lung Cancer | Synergistic antiproliferative effects; greater tumor growth inhibition in xenografts. conicet.gov.ar | conicet.gov.ar |
| Cucurbitacin B | Ovarian Cancer | Inhibited paclitaxel resistance and induced apoptosis. nih.gov | nih.gov | |
| Docetaxel | Cucurbitacin B | Laryngeal Cancer | Cell cycle arrest at G2/M and apoptosis; suppression of p-STAT3, BCL2. spandidos-publications.com | spandidos-publications.com |
| Cucurbitacin B | Breast Cancer | Synergistically inhibited proliferation and reduced tumor volume in xenografts. nih.gov | nih.gov | |
| Cucurbitacin D | Prostate Cancer | Inhibited cancer stem cell growth. mdpi.comnih.gov | mdpi.com, nih.gov |
Pharmacokinetic and Pharmacodynamic Research Excluding Human Data
Absorption Profiles in Animal Models
The absorption of Cucurbitacin B following oral administration in animal models has been characterized by a relatively low rate and extent. In studies utilizing Wistar rats, Cucurbitacin B extracted from Trichosanthes cucumerina L. demonstrated a maximum plasma concentration (Cmax) ranging from 4.85 to 7.81 μg/L after oral dosing, with these peak levels typically reached within approximately 30 minutes (Tmax) nih.govresearchgate.netd-nb.infonih.govresearchgate.netresearchgate.net. The plasma concentration of Cucurbitacin B was observed to increase proportionally with the administered dose nih.govresearchgate.netd-nb.infonih.govresearchgate.netresearchgate.net. In a separate investigation, Cucurbitacin B administered orally at 20 mg/kg reached its highest plasma concentration within 1.75 hours, with an elimination half-life of approximately 2.5 hours d-nb.inforesearchgate.net. When administered intravenously, Cucurbitacin B exhibited a much shorter time to reach maximum concentration, approximately 7 minutes, indicating rapid systemic uptake mdpi.com.
Table 1: Key Absorption Parameters of Cucurbitacin B in Rats (Oral Administration)
| Parameter | Value | Animal Model | Citation |
| Cmax (normalized by dose) | 4.85–7.81 μg/L | Wistar Rats | nih.govresearchgate.netd-nb.infonih.govresearchgate.netresearchgate.net |
| Tmax | ~30 minutes | Wistar Rats | nih.govresearchgate.netd-nb.infonih.govresearchgate.netresearchgate.net |
| Elimination Half-life | ~2.5 hours (at 20 mg/kg) | Rats | d-nb.inforesearchgate.net |
Distribution Patterns in Animal Tissues
Following administration, Cucurbitacin B exhibits extensive distribution within animal tissues. After intravenous administration in rats, Cucurbitacin B demonstrated a large volume of distribution (Vd), approximately 51.65 L/kg nih.govresearchgate.netd-nb.infonih.govresearchgate.netresearchgate.net. This high Vd is indicative of the compound distributing widely from the bloodstream into various tissues. Furthermore, Cucurbitacin B displayed a high tissue-to-plasma concentration ratio (Kapp), ranging from approximately 60 to 280-fold in several organs nih.govresearchgate.netd-nb.infonih.govresearchgate.netmdpi.comnih.gov. Tissues showing the highest Kapp values, suggesting significant accumulation, included the lung, spleen, and kidney nih.govresearchgate.netmdpi.comnih.gov. This broad distribution pattern suggests that Cucurbitacin B can reach various internal organs, which is relevant to its systemic pharmacological effects.
Table 2: Tissue Distribution of Cucurbitacin B in Rats
| Tissue | Tissue to Plasma Concentration Ratio (Kapp) | Citation |
| Lung | ~60-280-fold | nih.govresearchgate.netmdpi.comnih.gov |
| Spleen | ~60-280-fold | nih.govresearchgate.netmdpi.comnih.gov |
| Kidney | ~60-280-fold | nih.govresearchgate.netmdpi.comnih.gov |
| Liver | ~60-280-fold | nih.govresearchgate.netmdpi.comnih.gov |
| Small Intestine | ~60-280-fold | nih.govresearchgate.netmdpi.comnih.gov |
| Stomach | ~60-280-fold | nih.govresearchgate.netmdpi.comnih.gov |
| General | Extensive distribution | nih.govresearchgate.netd-nb.infonih.govresearchgate.netresearchgate.net |
Metabolic Fate and Pathways in Organisms
Information regarding the specific metabolic fate and pathways of Cucurbitacin B in organisms is limited. However, the negligible amounts of unchanged Cucurbitacin B detected in excreta suggest that the compound undergoes significant biotransformation within the body before elimination nih.govresearchgate.netd-nb.infonih.govresearchgate.netresearchgate.net. While the precise metabolic pathways remain largely uncharacterized, it is speculated that Cucurbitacin B may participate in Phase I and Phase II enzymatic reactions mdpi.comnih.gov. Glucuronide conjugation has also been suggested as a potential metabolic route researchgate.net. Further research is required to fully elucidate the biotransformation processes of Cucurbitacin B.
Excretion Mechanisms in Preclinical Models
Studies on Cucurbitacin B in preclinical models, primarily rats, indicate that the excretion of the unchanged compound via urine and feces is minimal. Less than 1% of the administered dose of Cucurbitacin B was detected in urine and feces after oral administration, accounting for a negligible amount of the total compound nih.govresearchgate.netd-nb.infonih.govresearchgate.netresearchgate.net. This observation strongly supports the hypothesis that Cucurbitacin B is extensively metabolized before being excreted from the body nih.govresearchgate.netd-nb.infonih.govresearchgate.netresearchgate.net. The primary excretion routes for its metabolites have not been definitively established in the available literature.
Table 3: Excretion of Unchanged Cucurbitacin B in Rats
| Excreta | Percentage of Administered Dose | Citation |
| Urine | <1% | nih.govresearchgate.netd-nb.infonih.govresearchgate.netresearchgate.net |
| Feces | <1% | nih.govresearchgate.netd-nb.infonih.govresearchgate.netresearchgate.net |
Bioavailability in Animal Models
The absolute oral bioavailability of Cucurbitacin B in animal models, specifically rats, has been reported to be low. Studies indicate an oral bioavailability of approximately 10% when Cucurbitacin B is extracted from natural sources like Trichosanthes cucumerina L. nih.govresearchgate.netd-nb.infonih.govresearchgate.netresearchgate.net. In contrast, a study using commercial sources of Cucurbitacin B reported a significantly lower bioavailability of 1.37% in Wistar rats mdpi.comnih.gov. This low oral bioavailability is likely influenced by factors such as solubility and membrane permeability, highlighting potential challenges for oral drug delivery and suggesting that formulation improvements may be necessary to enhance systemic exposure mdpi.com.
Table 4: Oral Bioavailability of Cucurbitacin B in Animal Models
| Animal Model | Source of Cucurbitacin B | Oral Bioavailability (%) | Citation |
| Wistar Rats | Trichosanthes cucumerina L. extract | ~10% | nih.govresearchgate.netd-nb.infonih.govresearchgate.netresearchgate.net |
| Wistar Rats | Commercial sources | 1.37% | mdpi.comnih.gov |
Advanced Analytical Methodologies for Cucurbitacin Be Research
Chromatographic Techniques for Compound Analysis and Quantification
Chromatography is a cornerstone of Cucurbitacin BE research, enabling the separation and quantification of these compounds from complex biological matrices.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a highly selective and sensitive method for the simultaneous analysis of various cucurbitacins. A developed HPLC-MS method facilitates the determination of cucurbitacin B, E, I, and E-glucoside in both plant materials and biological fluids. nih.gov This technique typically involves a liquid-liquid extraction step for sample preparation, followed by chromatographic separation. nih.gov Detection is achieved using a mass spectrometer, which allows for precise identification and quantification, with detection limits often reaching the picogram range. nih.gov
In a specific application, the separation of Cucurbitacin B and E was achieved using HPLC. impactfactor.orgresearchgate.net The retention times for these compounds can vary based on the specific chromatographic conditions employed. For instance, under one set of conditions, the retention time for Cucurbitacin E was 2.995 minutes, while for Cucurbitacin B it was 3.601 minutes. impactfactor.org
Table 1: HPLC Parameters for Cucurbitacin Analysis
| Parameter | Description | Source |
|---|---|---|
| Column | Phenomenex Luna Pentafluorophenyl (150mm × 2mm, 5µm) | nih.gov |
| Mobile Phase | Acetonitrile-water (90:10, v/v) | nih.gov |
| Detection | 3200 Q Trap mass spectrometer, negative ionization mode (Q1 Scans) | nih.gov |
| Quantification Limits | 0.05 to 0.42 ng/mL | nih.gov |
Thin Layer Chromatography (TLC) serves as a valuable tool for the preliminary identification and separation of cucurbitacins from plant extracts. researchgate.net Different solvent systems can be employed as the mobile phase to achieve separation on silica (B1680970) gel plates. For the analysis of hexane (B92381) fractions of plant extracts, a mobile phase of hexane:ethyl acetate (B1210297) (13:4) has been successfully used. impactfactor.orgresearchgate.net The separated compounds on the TLC plate can be visualized under UV light at 254 nm. impactfactor.orgresearchgate.net In one study, the Rf value for Cucurbitacin E was reported as 0.65 and for Cucurbitacin B as 0.75 under specific, though not fully detailed, chromatographic conditions. researchgate.net
Table 2: TLC Parameters for Cucurbitacin Separation
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 plates | phcog.com |
| Mobile Phase Example | Hexane:Ethyl Acetate (13:4) | impactfactor.orgresearchgate.net |
| Detection | UV light at 254 nm | impactfactor.orgresearchgate.net |
Spectroscopic and Spectrometric Characterization of this compound and Derivatives (e.g., NMR, ESI-MS, HRMS)
The definitive structural elucidation of this compound and its derivatives relies on a combination of spectroscopic and spectrometric techniques.
High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is instrumental in determining the molecular formula of these compounds. For instance, HR-ESI-MS analysis of Cucurbitacin B determined its molecular formula to be C₃₂H₄₆O₈. frontiersin.org This analysis identified ions at m/z 581.3113, corresponding to the sodium adduct [M+Na]⁺, and a dimer peak at 1139.6336 for [2M+Na]⁺. frontiersin.org HPLC coupled with Quadrupole-Time-of-Flight (QTOF) tandem mass spectrometry (HPLC-QTOF-MS/MS) is another powerful method for screening and differentiating various cucurbitacins and their derivatives in plant extracts. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise chemical structure. Both ¹H-NMR and ¹³C-NMR data provide detailed information about the carbon-hydrogen framework of the molecule. frontiersin.orgnih.gov For Cucurbitacin B, ¹³C-NMR spectra show characteristic signals for three ketone functional groups at δC 202.50, 212.19, and 213.08 ppm, and an ester group at δC 170.32. frontiersin.org Comprehensive ¹H-NMR spectral analyses have been performed for a range of cucurbitacins, including B and E, providing tabulated chemical shifts and coupling constants that are essential for the structure determination of new compounds in this series. nih.govscite.aiacs.org
Table 3: Spectroscopic Data for Cucurbitacin B
| Technique | Finding | Source |
|---|---|---|
| HR-ESI-MS | Molecular Formula: C₃₂H₄₆O₈ | frontiersin.org |
| HR-ESI-MS | Observed Ion [M+Na]⁺: m/z 581.3113 | frontiersin.org |
| ¹³C-NMR | Ketone groups at δC 202.50, 212.19, 213.08 ppm | frontiersin.org |
| ¹³C-NMR | Ester group at δC 170.32 ppm | frontiersin.org |
Omics Approaches in Mechanistic Elucidation
"Omics" technologies provide a holistic view of the biological processes affected by or involved in the production of this compound.
Transcriptomic analysis, which studies the complete set of RNA transcripts in a cell, has been pivotal in identifying the genes involved in cucurbitacin biosynthesis. Studies comparing bitter and non-bitter varieties of cucurbits have shown that genes such as Bi (for bitterness), cytochromes P450s (CYP450s), and acyltransferase (ACT) are significantly up-regulated in bitter fruits. frontiersin.org These genes are part of the cucurbitacin biosynthesis pathway. frontiersin.orgresearchgate.net The enzyme Bi initiates the biosynthesis by cyclizing 2,3-oxidosqualene (B107256) to produce cucurbitadienol (B1255190), while CYP450s are responsible for tailoring the core skeleton and creating structural variations among different cucurbitacins like B and E. frontiersin.org
Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, offers insights into the metabolic responses to this compound. In studies on hepatocellular carcinoma, metabolomics profiling revealed that Cucurbitacin B administration significantly altered 23 metabolic pathways. frontiersin.org Key affected pathways included phenylalanine metabolism, the citrate (B86180) cycle, and purine (B94841) metabolism. frontiersin.org
Furthermore, metabolomic analyses of plants under stress, such as arsenic exposure, have shown modulation of the cucurbitacin profile. In Cucurbita pepo, exposure to 50 μM arsenic led to a dramatic decrease in the concentrations of Cucurbitacin B, E, and I. nih.gov This indicates that environmental stressors can significantly impact the metabolic pathways responsible for producing these compounds. nih.gov Integrated metabolome and transcriptome analysis is a powerful approach to uncover the underlying mechanisms of cucurbitacin biosynthesis and its regulation. frontiersin.org
Proteomics for Protein Expression and Modification Analysis
Proteomics, the large-scale study of proteins, provides a powerful lens through which to understand the complex cellular responses to compounds like Cucurbitacin B and Cucurbitacin E. By analyzing global changes in protein expression and post-translational modifications, researchers can identify key signaling pathways and molecular targets modulated by these cucurbitacins.
Cucurbitacin B:
A label-free quantitative proteomic approach was employed to investigate the molecular mechanisms by which Cucurbitacin B inhibits the proliferation of cisplatin-resistant ovarian cancer cells (A2780-DDP). nih.gov This study revealed significant alterations in the cellular proteome following treatment with Cucurbitacin B. In total, 305 proteins were found to be differentially expressed, with 202 proteins being downregulated and 103 proteins upregulated. nih.gov
Among the downregulated proteins, mTOR, a key regulator of cell growth and proliferation, was significantly affected. nih.gov Further investigation confirmed that Cucurbitacin B inhibits the PI3K/Akt/mTOR signaling pathway. nih.gov The analysis also highlighted the downregulation of proteins involved in DNA replication and repair, suggesting that Cucurbitacin B may induce DNA damage. Conversely, proteins associated with immune responses, such as those involved in the cGAS-STING pathway, were upregulated, indicating a potential role for Cucurbitacin B in modulating anti-tumor immunity. nih.gov
| Protein Category | Regulation | Number of Proteins | Key Examples | Associated Pathway/Function |
|---|---|---|---|---|
| Cell Growth & Proliferation | Downregulated | Not specified | mTOR | PI3K/Akt/mTOR signaling |
| DNA Replication & Repair | Downregulated | Not specified | ATR | DNA damage response |
| Immune Response | Upregulated | Not specified | cGAS, IKBα | cGAS-STING pathway, Anti-tumor immunity |
| Overall | Downregulated | 202 | - | - |
| Overall | Upregulated | 103 | - | - |
Cucurbitacin E:
While comprehensive quantitative proteomics studies on Cucurbitacin E are not as extensively detailed in the available literature, research has focused on its impact on specific protein expression and signaling pathways. Studies have shown that Cucurbitacin E can significantly decrease the protein expression of Yes-associated protein (YAP), a key mediator of the Hippo signaling pathway involved in tumorigenesis. In human non-small cell lung cancer (NSCLC) cell lines with a high potential for brain metastasis, Cucurbitacin E treatment led to a reduction in YAP protein levels and a subsequent decrease in the expression of its downstream target genes, CTGF and CYR61.
Furthermore, in glioblastoma cell lines, Cucurbitacin E has been observed to downregulate the expression of CDC2 and cyclin B1 proteins. This downregulation leads to the dissociation of the CDC2/cyclin B1 complex, a critical regulator of the G2/M phase of the cell cycle.
| Target Protein | Effect of Cucurbitacin E | Cell Line(s) | Associated Pathway/Function |
|---|---|---|---|
| YAP | Decreased expression | H2030-BrM3, PC9-BrM3 (NSCLC) | Hippo signaling |
| CTGF | Decreased expression | H2030-BrM3, PC9-BrM3 (NSCLC) | YAP downstream target |
| CYR61 | Decreased expression | H2030-BrM3, PC9-BrM3 (NSCLC) | YAP downstream target |
| CDC2 | Downregulated expression | GBM8401, U-87-MG (Glioblastoma) | Cell cycle regulation (G2/M) |
| Cyclin B1 | Downregulated expression | GBM8401, U-87-MG (Glioblastoma) | Cell cycle regulation (G2/M) |
Cell-Based Assays for Functional Analysis
Cell-based assays are indispensable tools for elucidating the functional consequences of the molecular changes induced by Cucurbitacin B and E. Techniques such as flow cytometry and fluorescence microscopy provide quantitative and qualitative data on cellular processes like apoptosis and autophagy.
Flow Cytometry:
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of this compound research, it is frequently used to quantify apoptosis and analyze cell cycle distribution.
Apoptosis Detection: Annexin V/propidium iodide (PI) staining is a common method used in flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cucurbitacin B: Treatment of various cancer cell lines, including A549 lung cancer cells and colorectal cancer cells, with Cucurbitacin B has been shown to induce a dose-dependent increase in the percentage of apoptotic cells, as quantified by flow cytometry. nih.govnih.gov
Cucurbitacin E: Similarly, studies on cervical cancer cell lines and triple-negative breast cancer cells have demonstrated that Cucurbitacin E treatment leads to a significant, concentration-dependent increase in apoptotic cells. nih.govsemanticscholar.org For instance, in melanoma cells, Cucurbitacin E treatment resulted in a significant increase in the number of apoptotic cells. nih.gov
Cell Cycle Analysis: By staining cells with a fluorescent dye that binds to DNA, such as PI, flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Cucurbitacin B: Research has shown that Cucurbitacin B can cause cell cycle arrest at the G2/M phase in cell lines such as A549 lung cancer cells. nih.gov
Cucurbitacin E: In cervical cancer cells, exposure to Cucurbitacin E resulted in an accumulation of cells in the G2/M and sub-G1 phases, indicative of cell cycle arrest and apoptosis. nih.gov Treatment of triple-negative breast cancer cells with Cucurbitacin E also induced G2/M phase arrest. semanticscholar.org
Fluorescence Microscopy:
Fluorescence microscopy allows for the visualization of specific cellular components and processes by labeling them with fluorescent probes. This technique provides crucial qualitative insights into the morphological changes associated with cucurbitacin-induced cellular responses.
Future Directions and Research Perspectives
Elucidating Undiscovered Molecular Targets and Underlying Mechanisms of Action
Cucurbitacin B (CuB) is recognized for its ability to modulate multiple cellular pathways critical in disease pathogenesis, including the STAT3, JAK/STAT3, Raf/MEK/ERK, and Wnt signaling cascades, as well as influencing cell cycle regulators and inducing apoptosis nih.govspandidos-publications.comnih.govresearchgate.netmdpi.complos.org. Known targets identified include fibrous-actin, cyclooxygenase-2, and the epidermal growth factor receptor (EGFR) nih.govresearchgate.netplos.org. Despite these findings, a comprehensive understanding of the complete spectrum of Cucurbitacin BE's molecular targets and the precise mechanisms underlying its diverse biological effects, particularly in specific disease contexts, remains incomplete. Future research should prioritize the systematic identification of novel molecular targets through advanced techniques such as proteomic profiling, phosphoproteomics, and comprehensive gene expression analyses. Such investigations are vital for mapping the intricate network of interactions and downstream signaling pathways, thereby unlocking this compound's full therapeutic potential.
| Molecular Target/Pathway | Reported Effect of Cucurbitacin B | Primary Research Area | Citation |
| STAT3 | Inhibition of phosphorylation | Anticancer, Anti-inflammatory | nih.govspandidos-publications.comnih.govresearchgate.netmdpi.complos.org |
| JAK/STAT3 | Inhibition of activation | Anticancer | nih.govnih.govmdpi.complos.org |
| Raf/MEK/ERK | Inhibition | Anticancer | nih.govplos.org |
| Wnt Signaling | Inhibition | Anticancer | spandidos-publications.comnih.gov |
| Cell Cycle Regulators | Inhibition (e.g., cyclins, CDKs) | Anticancer | nih.govspandidos-publications.comnih.gov |
| EGFR | Inhibition of phosphorylation | Anticancer | nih.govplos.org |
| Actin Cytoskeleton | Disruption, stabilization | Anticancer, Cell morphology | nih.govplos.orgnih.govacs.org |
| COX-2 | Inhibition | Anti-inflammatory | nih.govresearchgate.net |
Development of Novel this compound Derivatives with Enhanced Potency and Selectivity
A significant challenge in the clinical application of Cucurbitacin B is its inherent high toxicity and narrow therapeutic window mdpi.comnih.govmdpi.comresearchgate.netacs.org. To address this, ongoing research focuses on synthesizing novel this compound derivatives designed to improve potency and selectivity towards target cells, thereby minimizing off-target effects and systemic toxicity. Structure-activity relationship (SAR) studies have demonstrated that chemical modifications at various positions of the cucurbitacin skeleton can substantially alter its biological activity nih.govacs.org. Future research should continue to explore chemical modifications, including the synthesis of prodrugs or conjugates, to optimize these critical properties. For instance, specific derivatives have exhibited enhanced cytotoxicity against cancer cells while demonstrating reduced toxicity to normal cells mdpi.comacs.orgnih.gov.
| Derivative/Modification Strategy | Target Cancer Cell Line | Reported Enhancement | Key Finding/Citation |
| Prodrug 1 (Bioreductive) | MCF-7, 4T1 | 310-fold lower toxicity against noncancerous cells; comparable tumor growth inhibition | acs.orgnih.gov |
| Compound 87 (Meta-substituted phenyl group) | A549 | Twice as potent cytotoxicity (IC50 6.8 nM vs. CuB) | researchgate.net |
| DACE (Semisynthetic) | A549, NSCLC models | Potent antiproliferative, synergistic effects with chemotherapy; potent antimigratory/anti-invasive | plos.orgacs.org |
| 2-Hydroxyl Group Modification | Various cancer cells | Reduced toxicity, maintained/enhanced anticancer activity | nih.govmdpi.com |
Optimization of Delivery Systems for Targeted Efficacy in Preclinical Models
The hydrophobic nature and poor aqueous solubility of this compound present considerable obstacles to its effective delivery and bioavailability, thereby limiting its therapeutic efficacy in preclinical models researchgate.netacs.orgmdpi.comresearchgate.net. Consequently, innovative drug delivery systems are under development to overcome these challenges. These include advanced nanocarrier systems, such as nanoparticles and liposomes, alongside prodrug strategies designed for targeted release within specific disease microenvironments nih.govacs.orgmdpi.comfrontiersin.org. Future research should concentrate on optimizing these delivery platforms to enhance this compound's solubility, stability, tumor-specific accumulation, and controlled release kinetics. Rigorous evaluation of these optimized systems in relevant preclinical disease models is essential to demonstrate improved therapeutic outcomes and reduced systemic toxicity.
| Delivery System Type | Carrier Material/Strategy | Targeted Application | Reported Benefit | Citation |
| Nanoparticles | Polydopamine (PDA) NPs coated with tumor cell membrane (PDA@MB) | Breast Cancer (4T1 cells) | Targeted chemo-photothermal therapy; enhanced ROS production; FAK/MMP pathway inhibition | frontiersin.org |
| Prodrugs | Bioreductive systems | Various Cancer Cells (e.g., MCF-7) | Reduced toxicity to normal cells; efficient release in reductase-overexpressed cells | acs.orgnih.gov |
| Nanoscale Carriers | Carboxymethyl chitosan (B1678972) (CCS), phospholipid–bile salt mixed micelles (PL-BS-MMs) | Oral delivery of CuB | Improved pharmacokinetic characteristics; muco-adhesive properties | nih.gov |
Exploration of this compound in Other Emerging Disease Models
While this compound has been extensively studied for its potent anticancer activities, emerging research indicates its potential utility in other therapeutic areas. Studies have highlighted neuroprotective effects in models of Alzheimer's disease and depression, involving the modulation of oxidative stress, inflammation, and neurotransmitter levels nih.govimrpress.com. Furthermore, its anti-inflammatory properties are being investigated in models of inflammatory diseases nih.govnih.gov. Future research should systematically explore this compound's efficacy and mechanisms of action across a broader spectrum of emerging disease models. This includes, but is not limited to, neurodegenerative disorders, autoimmune diseases, metabolic disorders, and infectious diseases, potentially uncovering novel therapeutic applications beyond oncology.
| Disease Model Category | Specific Disease/Condition | Reported Activity of Cucurbitacin B | Potential Future Research Area | Citation |
| Neurodegenerative | Alzheimer's Disease (AD) | Neuroprotective, reduced oxidative stress, improved neurotransmitters | Further mechanistic studies, preclinical efficacy in complex AD models | imrpress.com |
| Neuropsychiatric | Depression | Antidepressant-like effects, enhanced hippocampal BDNF-TrkB pathway, neurogenesis | Investigation in chronic stress models, validation of mechanisms | nih.gov |
| Inflammatory | Colitis | Alleviated inflammation, improved gut barrier, modulated gut microbes | Exploration in other inflammatory conditions (e.g., IBD, arthritis) | nih.gov |
| Autoimmune | Multiple Sclerosis (MS) | Potential modulation of STAT3/IL-23/IL-17 axis | Preclinical studies in EAE models, assessment of immunomodulatory effects | researchgate.net |
Integration of Multi-Omics for Comprehensive Mechanistic Understanding
The intricate interactions of this compound within biological systems necessitate a comprehensive understanding of its molecular mechanisms. Multi-omics approaches, integrating genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for deciphering these complex pathways researchgate.netfrontiersin.orgnih.govresearchgate.net. For instance, multi-omics analyses have been instrumental in elucidating cucurbitacin biosynthesis in plants and have identified pathways modulated by cucurbitacin E in colitis models nih.govresearchgate.netnih.gov. Future research should leverage these integrated omics strategies to comprehensively map cellular responses to this compound, identify key regulatory nodes, and elucidate novel mechanisms of action across various disease models. This holistic approach will provide a deeper insight into this compound's biological impact, moving beyond single-target analyses.
| Omics Layer | Application to this compound Research | Potential Future Contribution | Citation |
| Genomics | Gene clusters for biosynthesis | Identifying genetic factors influencing BE production/metabolism | researchgate.netnih.gov |
| Transcriptomics | Gene expression profiling in response to BE | Identifying signaling pathways regulated by BE | nih.govresearchgate.net |
| Proteomics | Protein target identification, pathway mapping | Elucidating direct molecular targets and protein-protein interactions | nih.govresearchgate.netplos.org |
| Metabolomics | Identifying metabolic changes induced by BE | Understanding metabolic reprogramming and downstream effects | nih.govresearchgate.net |
Strategies for Overcoming Inherent Biological Limitations for Research Advancement
The progression of this compound as a therapeutic agent is currently constrained by several inherent biological limitations, including high toxicity, a narrow therapeutic window, poor oral bioavailability, rapid metabolism, and potential off-target effects mdpi.comnih.govmdpi.comresearchgate.netacs.org. To facilitate further research and potential clinical translation, strategic approaches are essential to mitigate these drawbacks. These include:
Chemical Modification and Derivative Synthesis: As detailed in section 9.2, the development of derivatives with improved safety and efficacy profiles is paramount.
Advanced Drug Delivery Systems: Optimizing delivery methods to enhance targeted delivery and minimize systemic exposure, as outlined in section 9.3.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conducting detailed PK/PD studies in various preclinical models is crucial for understanding absorption, distribution, metabolism, and excretion (ADME) properties, which will guide dose optimization and formulation development.
In Silico Modeling and Artificial Intelligence (AI): Employing computational tools for predicting molecular targets, designing novel derivatives, and optimizing delivery systems can significantly accelerate research progress.
Systematically addressing these limitations will pave the way for more robust preclinical studies and the eventual clinical development of this compound-based therapeutic strategies.
Compound Name List:
this compound
Cucurbitacin B (CuB)
Cucurbitacin D (CuD)
Cucurbitacin E (CuE)
Cucurbitacin I (CuI)
Cucurbitacin Q (CuQ)
DACE (Semisynthetic derivative of Cucurbitacin B)
Oleanic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
